BI-9627
描述
属性
IUPAC Name |
4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHRLXNEGYTSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of BI-9627: A Technical Guide to a Potent and Selective NHE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9627 is a potent and highly selective chemical probe designed to inhibit the sodium-hydrogen exchanger isoform 1 (NHE1).[1][2] NHE1 is a ubiquitously expressed transmembrane ion channel that plays a critical role in the regulation of intracellular pH (pHi) by exchanging intracellular protons for extracellular sodium ions.[1] Dysregulation of NHE1 activity has been implicated in a variety of pathological conditions, most notably cardiac ischemia-reperfusion injury and hypertrophy. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory activity, selectivity, and its effects on key signaling pathways. Detailed experimental protocols for the key assays used to characterize this inhibitor are also provided.
Core Mechanism of Action: Inhibition of NHE1
The primary mechanism of action of this compound is its direct inhibition of the NHE1 protein. This inhibition prevents the exchange of intracellular H+ for extracellular Na+, leading to a decrease in intracellular pH and a reduction in intracellular Na+ loading, particularly under conditions of cellular stress such as ischemia.
Quantitative Inhibitory Activity
This compound demonstrates potent inhibition of NHE1 in various in vitro assays. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar to low nanomolar potency.
| Assay Type | Species | IC50 (nM) | Reference |
| Intracellular pH (pHi) Recovery | Human | 6 | [1][2] |
| Human Platelet Swelling | Human | 31 | [1][2] |
Selectivity Profile
A key attribute of this compound is its high selectivity for NHE1 over other NHE isoforms, which is crucial for minimizing off-target effects.
| NHE Isoform | Selectivity vs. NHE1 | IC50 (nM) | Reference |
| NHE2 | >30-fold | >180 | [1] |
| NHE3 | No measurable activity | >10,000 | [1] |
Signaling Pathways Modulated by this compound
The inhibition of NHE1 by this compound initiates a cascade of downstream effects that are central to its therapeutic potential, particularly in cardioprotection. By preventing the intracellular Na+ overload that occurs during ischemic events, this compound indirectly modulates intracellular Ca2+ levels and mitigates the activation of pathological signaling pathways.
NHE1-Mediated Signaling in Cardiac Hypertrophy
Under pathological conditions such as cardiac hypertrophy, various stimuli activate Gq protein-coupled receptors, leading to the activation of NHE1.[3][4] This results in an increase in intracellular Na+, which in turn reverses the function of the Na+/Ca2+ exchanger (NCX), causing an influx of Ca2+.[3][4][5] The elevated intracellular Ca2+ activates pro-hypertrophic signaling molecules, including Calmodulin-dependent kinase II (CaMKII) and Calcineurin (CaN).[3][4][5] These kinases then promote the expression of hypertrophic genes through transcription factors like NFAT.[5] this compound, by blocking the initial step of Na+ influx through NHE1, can prevent the activation of this entire cascade.
Experimental Workflow for Assessing Cardioprotective Effects
The cardioprotective effects of this compound are often evaluated using the Langendorff isolated heart model. This ex vivo preparation allows for the controlled study of cardiac function in response to ischemia-reperfusion injury and the effects of pharmacological interventions.
Detailed Experimental Protocols
Intracellular pH (pHi) Recovery Assay
This assay measures the ability of a compound to inhibit the recovery of intracellular pH following an acid load, which is a direct measure of NHE1 activity.
1. Cell Preparation:
-
Human platelets are isolated from whole blood by centrifugation.
-
Platelets are washed and resuspended in a suitable buffer (e.g., HEPES-buffered saline).
2. Fluorescent Dye Loading:
-
The pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is added to the platelet suspension.
-
The cells are incubated to allow for de-esterification of the dye, trapping it inside the cells.
3. Acid Loading:
-
The cells are subjected to an acid load, typically using the ammonium (B1175870) chloride prepulse technique. Cells are incubated with NH4Cl, which causes an initial alkalinization followed by a rapid acidification upon its removal.
4. Measurement of pHi Recovery:
-
The fluorescence of BCECF is measured over time using a fluorometer, with excitation wavelengths of approximately 490 nm and 440 nm, and an emission wavelength of 530 nm.
-
The ratio of the fluorescence at the two excitation wavelengths is used to determine the intracellular pH.
-
The rate of pHi recovery in the presence of various concentrations of this compound is compared to the vehicle control to determine the IC50 value.
Human Platelet Swelling Assay
This assay is a functional measure of NHE1 activity, as the influx of Na+ through NHE1 leads to osmotic swelling of the platelets.
1. Platelet Preparation:
-
Platelet-rich plasma is obtained from human blood.
-
Platelets are isolated and resuspended in a low-sodium buffer.
2. Assay Initiation:
-
A high concentration of sodium is added to the platelet suspension to create a gradient that drives Na+ influx through NHE1.
-
The change in platelet volume (swelling) is monitored over time by measuring the change in light absorbance or scattering using a spectrophotometer.
3. Inhibition Measurement:
-
The assay is performed in the presence of a range of concentrations of this compound.
-
The rate and extent of platelet swelling are compared to a vehicle control to calculate the IC50 for inhibition.
Langendorff Isolated Perfused Rat Heart Model
This ex vivo model is used to assess the cardioprotective effects of this compound during ischemia-reperfusion injury.
1. Heart Isolation and Perfusion:
-
Male Sprague-Dawley rats are anesthetized, and the hearts are rapidly excised.
-
The aorta is cannulated, and the heart is retrogradely perfused with Krebs-Henseleit buffer at a constant pressure.
2. Hemodynamic Measurements:
-
A balloon catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP). Heart rate (HR) and coronary flow (CF) are also monitored.
3. Experimental Protocol (Ischemia-Reperfusion):
-
After a stabilization period, baseline hemodynamic data is recorded.
-
The hearts are perfused with either vehicle or this compound for a defined period.
-
Global ischemia is induced by stopping the perfusion for a set duration (e.g., 30 minutes).
-
Reperfusion is initiated by restoring the flow of the buffer (with or without the test compound) for an extended period (e.g., 120 minutes).
-
Hemodynamic parameters are continuously recorded throughout the experiment.
4. Data Analysis:
-
The recovery of LVDP and the increase in LVEDP during reperfusion are used as primary endpoints to assess the degree of myocardial injury.
-
The effects of this compound are compared to the vehicle-treated group to determine its cardioprotective efficacy.
Conclusion
This compound is a potent and selective inhibitor of NHE1 that demonstrates significant promise as a chemical probe for studying the physiological and pathological roles of this ion exchanger. Its mechanism of action, centered on the direct inhibition of Na+/H+ exchange, leads to the modulation of critical downstream signaling pathways involved in cellular stress responses, particularly in the context of cardiac pathophysiology. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the effects of this compound and the broader implications of NHE1 inhibition.
References
Unraveling the Molecular Interactions of BI-9627: A Technical Guide to its Engagement with the Sodium-Hydrogen Exchanger 1 (NHE1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interaction between the potent and selective inhibitor, BI-9627, and its primary target, the sodium-hydrogen exchanger isoform 1 (NHE1). Through a comprehensive review of available data, this document outlines the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and the key signaling pathways modulated by this engagement.
Core Interaction Data: this compound and NHE1
This compound is a highly potent inhibitor of NHE1, a ubiquitously expressed transmembrane ion channel crucial for the regulation of intracellular pH (pHi)[1][2]. Its primary mechanism of action is the direct inhibition of the ion exchange activity of NHE1[3][4][5]. The quantitative data summarizing the binding affinity and selectivity of this compound are presented below.
| Parameter | Value | Assay | Reference |
| IC50 | 6 nM | Intracellular pH (pHi) Recovery Assay | [2][3][5][6] |
| IC50 | 31 nM | Human Platelet Swelling Assay | [2][3][5][6] |
| Selectivity | >30-fold vs. NHE2 | Intracellular pH (pHi) Recovery Assay | [3][5] |
| Selectivity | Inactive at concentrations up to 16 µM vs. NHE3 | Intracellular pH (pHi) Recovery Assay | [4][5] |
Experimental Protocols
The following sections detail the generalized experimental protocols for the key assays used to characterize the interaction of this compound with NHE1.
Intracellular pH (pHi) Recovery Assay
This assay measures the ability of a compound to inhibit the recovery of intracellular pH following an acid load, a process primarily mediated by NHE1 in many cell types.
Principle: Cells are loaded with a pH-sensitive fluorescent dye. An acid load is induced, causing a drop in intracellular pH and a corresponding change in fluorescence. The rate of pH recovery, which is dependent on NHE1 activity, is monitored over time in the presence and absence of the test compound.
Generalized Protocol:
-
Cell Culture: Plate cells (e.g., HEK293 cells stably expressing human NHE1) in a 96-well black-walled, clear-bottom plate and culture to confluence.
-
Dye Loading: Remove culture medium and load cells with a pH-sensitive fluorescent dye (e.g., BCFL-AM) in a suitable buffer for 30-60 minutes at 37°C[7][8].
-
Acid Load: Induce an acid load by replacing the dye solution with a buffer containing a weak acid (e.g., ammonium (B1175870) chloride) followed by its removal and replacement with a sodium-containing buffer to initiate NHE1-mediated recovery[7][8].
-
Compound Addition: Add this compound or vehicle control to the cells prior to or concurrently with the initiation of the pH recovery.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye[7]. The rate of fluorescence change corresponds to the rate of pHi recovery.
-
Data Analysis: Calculate the rate of pHi recovery for each condition. Determine the IC50 value of this compound by plotting the percent inhibition of the recovery rate against the log concentration of the compound.
Human Platelet Swelling Assay
This assay assesses the inhibitory effect of a compound on platelet swelling induced by a hyperosmotic shock, a process that involves NHE1 activity for regulatory volume increase.
Principle: Platelets are subjected to a hyperosmotic environment, which causes them to lose water and shrink. The subsequent regulatory volume increase is partly mediated by the influx of Na+ and water, a process dependent on NHE1. Inhibition of NHE1 will reduce the rate of volume recovery (swelling).
Generalized Protocol:
-
Platelet Isolation: Isolate human platelets from whole blood by differential centrifugation to obtain platelet-rich plasma (PRP)[9][10][11][12].
-
Platelet Preparation: Wash and resuspend the platelets in a suitable buffer to a standardized concentration[10][11].
-
Compound Incubation: Incubate the platelet suspension with various concentrations of this compound or vehicle control.
-
Induction of Swelling: Induce platelet swelling by adding a hyperosmotic solution (e.g., a concentrated salt solution).
-
Measurement of Swelling: Monitor the change in platelet volume over time. This can be done by measuring the change in light absorbance or by using a particle size analyzer.
-
Data Analysis: Determine the rate of platelet swelling for each condition. Calculate the IC50 value of this compound by plotting the percent inhibition of swelling against the log concentration of the compound.
Signaling Pathways and Logical Relationships
The inhibition of NHE1 by this compound has significant downstream consequences on various signaling pathways implicated in cellular homeostasis and disease. The following diagrams illustrate these relationships.
References
- 1. The role of NHE-1 in myocardial hypertrophy and remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Intracellular pH Assay Kit (ab228552) | Abcam [abcam.com]
- 9. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of human platelets from whole blood | Abcam [abcam.com]
In-Depth Pharmacological Profile of BI-9627: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-9627 is a highly potent and selective small molecule inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic properties, and selectivity profile. Detailed experimental methodologies for key assays are provided to enable researchers to replicate and build upon existing findings. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
The sodium-hydrogen exchanger isoform 1 (NHE1) is a ubiquitously expressed transmembrane protein that plays a crucial role in the regulation of intracellular pH (pHi) and cell volume by mediating the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[2][3] Under pathological conditions such as myocardial ischemia, intracellular acidosis leads to the activation of NHE1.[2][4] This results in an increase in intracellular sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), leading to intracellular calcium overload, cardiac myocyte injury, and dysfunction.[2][5] NHE1 has been implicated in the pathophysiology of various cardiovascular diseases, including ischemia-reperfusion injury and cardiac hypertrophy.[2][4][6] Therefore, inhibition of NHE1 presents a promising therapeutic strategy for cardioprotection.[6][7]
This compound has been identified as a potent and selective inhibitor of NHE1, demonstrating significant cardioprotective effects in preclinical models.[1][7] This document serves as a detailed technical resource on the pharmacological characteristics of this compound.
Mechanism of Action
This compound exerts its pharmacological effects through the direct inhibition of the NHE1 protein. By binding to NHE1, it blocks the exchange of intracellular protons for extracellular sodium ions, thereby preventing the subsequent intracellular sodium and calcium overload that occurs during pathological conditions like ischemia-reperfusion.[2][5] This action helps to maintain cellular homeostasis and protect against cell death and tissue damage.
Signaling Pathway in Cardiac Hypertrophy
NHE1 is a downstream effector of various hypertrophic stimuli, including angiotensin II, endothelin-1, and norepinephrine.[2][8][9] Activation of Gq-protein coupled receptors by these stimuli leads to the activation of phospholipase C (PLC) and subsequent activation of NHE1.[2][8] The resulting increase in intracellular sodium and subsequent calcium overload via the NCX activates calcium-dependent signaling pathways, such as the calcineurin-NFAT and CaMKII pathways, which promote the expression of hypertrophic genes.[2][8] Reactive oxygen species (ROS) generated during cardiac stress can also activate the ERK1/2-p90RSK pathway, which can phosphorylate and activate NHE1.[2][8]
Signaling Pathway in Ischemia-Reperfusion Injury
During ischemia, anaerobic metabolism leads to intracellular acidosis, a potent activator of NHE1.[2][4] Upon reperfusion, the restoration of the extracellular sodium gradient drives massive sodium influx through the activated NHE1, leading to severe intracellular sodium and subsequent calcium overload via the reverse mode of the NCX.[2][5] This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, generation of reactive oxygen species, and activation of proteases and phospholipases, ultimately leading to cardiomyocyte death.[9][10]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in various cell-based and biochemical assays.
Data Presentation
| Assay | Species/Cell Line | Endpoint | This compound IC₅₀ (nM) | Reference |
| pHi Change Assay | Rat Platelets | NHE1 Inhibition | 6 | [1] |
| Human Platelet Swelling Assay | Human Platelets | NHE1 Inhibition | 31 | [1] |
| NHE2 Inhibition Assay | - | NHE2 Inhibition | >1000 | [1] |
| NHE3 Inhibition Assay | - | NHE3 Inhibition | >10000 | [1] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the recovery of intracellular pH following an acid load, a process mediated by NHE1.
-
Cell Preparation: Platelets are isolated from fresh rat blood.
-
Dye Loading: The platelets are loaded with the pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).[11][12][13][14]
-
Acidification: Intracellular acidification is induced by the ammonium (B1175870) prepulse technique, where cells are transiently exposed to a buffer containing NH₄Cl.[11]
-
pH Recovery: The cells are then placed in a sodium-containing buffer, and the recovery of pHi is monitored by measuring the ratio of BCECF fluorescence at two excitation wavelengths (~490 nm and ~440 nm) with emission at ~535 nm.[11][14]
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect on the rate of pHi recovery. The IC₅₀ value is calculated from the dose-response curve.
This assay assesses NHE1 activity by measuring the swelling of human platelets in response to an osmotic challenge, a process dependent on NHE1-mediated sodium influx.
-
Platelet Preparation: Platelet-rich plasma is obtained from fresh human blood.[15][16]
-
Assay Conditions: Platelets are suspended in a low-sodium medium.
-
Induction of Swelling: Platelet swelling is initiated by the addition of a sodium-containing solution.
-
Measurement: The change in platelet volume (swelling) is measured over time, typically by monitoring changes in light absorbance or scattering.
-
Inhibitor Testing: The assay is performed with and without this compound to determine its ability to inhibit platelet swelling. The IC₅₀ is determined from the concentration-response relationship.
In Vivo Pharmacology
The cardioprotective effects of this compound have been evaluated in preclinical models of myocardial ischemia-reperfusion injury and myocardial infarction.
Data Presentation
| Model | Species | Treatment | Key Findings | Reference |
| Langendorff Isolated Heart (Ischemia-Reperfusion) | Rat | 100 nM this compound | Significantly improved recovery of left ventricular developed pressure and reduced end-diastolic pressure. | [17] |
| Coronary Artery Ligation (Myocardial Infarction) | Rat | This compound in diet | Attenuated the decrease in left ventricular end-systolic pressure and the increase in left ventricular end-diastolic pressure. | [7] |
Experimental Protocols
This ex vivo model allows for the assessment of cardiac function in the absence of systemic influences.[18][19][20]
-
Heart Isolation: Hearts are rapidly excised from anesthetized rats and mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused retrogradely via the aorta with an oxygenated crystalloid buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow.[20][21]
-
Stabilization: The heart is allowed to stabilize for a period before the induction of ischemia.
-
Global Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is then restored, and the recovery of cardiac function is monitored.
-
Drug Administration: this compound is added to the perfusion buffer before and/or during ischemia and reperfusion to assess its cardioprotective effects.
-
Functional Assessment: Key parameters such as left ventricular developed pressure (LVDP), left ventricular end-diastolic pressure (LVEDP), heart rate, and coronary flow are continuously recorded.
This in vivo model involves the permanent ligation of a coronary artery to induce myocardial infarction and subsequent cardiac remodeling.[17][22][23][24][25][26]
-
Surgical Procedure: Anesthetized rats undergo a thoracotomy to expose the heart. The left anterior descending (LAD) coronary artery is then permanently ligated with a suture.[17][22]
-
Drug Administration: this compound is administered to the animals, typically mixed in their diet, starting at a specified time relative to the surgery.
-
Follow-up: The animals are monitored for a period of several weeks to allow for the development of cardiac remodeling and heart failure.
-
Assessment of Cardiac Function: At the end of the study, cardiac function is assessed using techniques such as echocardiography and hemodynamic measurements (e.g., left ventricular end-systolic and end-diastolic pressures).
-
Histological Analysis: The hearts are excised for histological analysis to determine the infarct size and the extent of cardiac hypertrophy and fibrosis.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in rats and dogs.
Data Presentation
| Species | Route of Administration | Key Pharmacokinetic Parameters | Reference |
| Rat | Intravenous | Good plasma exposure, moderate clearance | [1][16][17][27][28][29][30] |
| Dog | Intravenous | Higher plasma exposure and longer half-life compared to rats | [16][17][27][28][29][30][31] |
Note: Specific quantitative values for parameters like clearance, volume of distribution, and half-life were not available in the public domain resources accessed.
Experimental Protocols
-
Animal Models: Male Sprague-Dawley rats and Beagle dogs are typically used for pharmacokinetic studies.[27][28][29][30]
-
Drug Administration: this compound is administered intravenously (bolus or infusion) or orally.
-
Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration.
-
Plasma Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.
Selectivity and Off-Target Profile
This compound exhibits high selectivity for NHE1 over other NHE isoforms. Off-target screening has revealed a generally clean profile.
Data Presentation
| Target | Assay Type | This compound Activity | Reference |
| NHE2 | pHi Change Assay | >166-fold selective vs. NHE1 | [1] |
| NHE3 | pHi Change Assay | >1666-fold selective vs. NHE1 | [1] |
| hERG Potassium Channel | Electrophysiology | Low potency | [1] |
| Cytochrome P450 Isoforms (e.g., 3A4) | In vitro inhibition/induction assays | Low potential for drug-drug interactions | [1] |
Conclusion
This compound is a potent and selective inhibitor of NHE1 with demonstrated cardioprotective effects in preclinical models of ischemia-reperfusion injury and myocardial infarction. Its favorable in vitro and in vivo pharmacological profile, coupled with a good pharmacokinetic and safety profile in animal studies, highlights its potential as a valuable research tool for investigating the role of NHE1 in cardiovascular and other diseases. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of NHE1 inhibition. As a preclinical candidate, no clinical trial data for this compound is currently available.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium/hydrogen exchanger isoform 1 (NHE1) - Universitätsklinik für Nephrologie und Hypertonie [nephrologie.insel.ch]
- 4. NHE-1 inhibition: from protection during acute ischaemia/reperfusion to prevention/reversal of myocardial remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a potent sodium hydrogen exchanger isoform 1 (NHE1) inhibitor with a suitable profile for chronic dosing and demonstrated cardioprotective effects in a preclinical model of myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 13. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Sodium-hydrogen exchange and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 19. scispace.com [scispace.com]
- 20. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. transonic.com [transonic.com]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 23. Video: Acute Myocardial Infarction in Rats [jove.com]
- 24. Video: Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 25. veterinaryworld.org [veterinaryworld.org]
- 26. researchgate.net [researchgate.net]
- 27. Pharmacokinetics of sodium tungstate in rat and dog: a population approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species [frontiersin.org]
- 31. Plasma pharmacokinetics of the indenoisoquinoline topoisomerase I inhibitor, NSC 743400, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Sodium-Hydrogen Exchanger 1 (NHE1) in Cardiac Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-Hydrogen Exchanger isoform 1 (NHE1), a ubiquitously expressed plasma membrane protein, is a critical regulator of intracellular pH (pHi) and cell volume.[1] In the myocardium, NHE1 is the predominant isoform and plays a fundamental housekeeping role by extruding one intracellular proton in exchange for one extracellular sodium ion, thereby preventing cellular acidosis under normal metabolic conditions.[1][2] However, under pathological conditions such as ischemia/reperfusion injury, and in the development of cardiac hypertrophy and heart failure, the activity of NHE1 is significantly enhanced, contributing directly to myocardial injury and adverse remodeling.[2][3] This guide provides an in-depth technical overview of the role of NHE1 in cardiac pathophysiology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.
NHE1 in Cardiac Ischemia/Reperfusion Injury
During myocardial ischemia, anaerobic metabolism leads to the accumulation of intracellular protons, causing a drop in pHi.[2] This acidosis potently activates NHE1, which, in an attempt to restore pHi, extrudes protons at the cost of excessive sodium influx.[2] Upon reperfusion, the restoration of the extracellular pH gradient further drives this process. The resulting intracellular sodium overload leads to a reversal of the sodium/calcium exchanger (NCX), causing a massive influx of calcium and subsequent calcium overload.[2] This calcium overload is a central mechanism of reperfusion injury, triggering hypercontracture, mitochondrial dysfunction, the production of reactive oxygen species (ROS), and ultimately cardiomyocyte death.[2]
Signaling Pathway in Ischemia/Reperfusion Injury
NHE1 in Cardiac Hypertrophy and Heart Failure
NHE1 is a key downstream mediator of various hypertrophic stimuli, including neurohormones like angiotensin II and endothelin-1, and mechanical stress.[2] Activation of G-protein coupled receptors by these agonists stimulates signaling cascades, such as the protein kinase C (PKC) and ERK1/2-p90RSK pathways, which in turn phosphorylate and activate NHE1.[2] Similar to ischemia/reperfusion, this leads to increased intracellular sodium and subsequent calcium overload via the NCX.[2] The sustained elevation in intracellular calcium activates calcium-dependent signaling pathways, notably the calcineurin-NFAT and CaMKII pathways, which are critical for the transcriptional activation of hypertrophic genes.[2] Constitutive activation of NHE1 has been shown to be sufficient to induce cardiac hypertrophy and heart failure in transgenic mouse models.[4]
Signaling Pathway in Cardiac Hypertrophy
Data Presentation: Quantitative Effects of NHE1 Modulation
The following tables summarize quantitative data from preclinical studies investigating the impact of NHE1 inhibition, knockout, and overexpression on key cardiac parameters.
Table 1: Effects of NHE1 Inhibitors on Cardiac Injury and Remodeling
| Experimental Model | Intervention | Measured Parameter | Result | Reference |
| Rat Ischemia/Reperfusion | Cariporide (B1668443) (1 mg/kg) | Infarct Size (% of risk mass) | ↓ 82% (from 28% to 5%) | [5] |
| Rat Myocardial Infarction | EMD-87580 (NHE1 inhibitor) | LV End-Diastolic Pressure | ↓ ~40% at 3 months post-MI | [6] |
| Rat Myocardial Infarction | EMD-87580 (NHE1 inhibitor) | Heart Weight / Body Weight | ↓ ~15% at 3 months post-MI | [6] |
| Mouse MI with Hyperglycemia | Cariporide | Ejection Fraction | ↓ from 22% to 15% (worsened outcome) | [7] |
Table 2: Effects of Genetic Ablation (Knockout) of NHE1
| Experimental Model | Measured Parameter | Result | Reference |
| Mouse Ischemia/Reperfusion | Left Ventricular Developed Pressure Recovery | ↑ ~100% (from ~25% to ~50% recovery) | [8] |
| Mouse Ischemia/Reperfusion | Lactate Dehydrogenase Release (cell damage marker) | ↓ ~60% | [8] |
| FVB/N Mouse (baseline) | Cardiac Contractility (+dP/dt) | ↑ ~22% | [9] |
| FVB/N Mouse (baseline) | Cardiac Relaxation (-dP/dt) | ↑ ~23% | [9] |
Table 3: Effects of NHE1 Overexpression in Transgenic Mice
| Experimental Model | Measured Parameter | Result | Reference |
| Activated NHE1 Tg Mouse | Heart Weight / Body Weight Ratio | Significant Increase | [4] |
| Activated NHE1 Tg Mouse | Interstitial Fibrosis | Significant Increase | [4] |
| Activated NHE1 Tg Mouse (Ischemia/Reperfusion) | Functional Recovery (% of pre-ischemia) | ↑ to ~75% | [10] |
| AAV9-NHE1 Mouse (MI with Hyperglycemia) | Ejection Fraction | ↑ from 12% to 20% | [7] |
| AAV9-NHE1 Mouse (MI with Hyperglycemia) | Myocardial Fibrosis | ↓ ~20% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols.
Isolation of Adult Rat/Mouse Cardiomyocytes
This procedure utilizes Langendorff perfusion to enzymatically digest the heart and isolate individual cardiomyocytes.
-
Anesthesia and Heart Excision: Anesthetize the animal (e.g., pentobarbital (B6593769) sodium for rats) and administer heparin to prevent clotting.[11] Perform a thoracotomy, rapidly excise the heart, and place it in ice-cold buffer.[1]
-
Cannulation and Perfusion: Cannulate the aorta onto a Langendorff apparatus.[11] Begin perfusion with a calcium-free buffer to wash out blood, followed by a digestion buffer containing enzymes like collagenase and hyaluronidase.[1][11]
-
Digestion and Dissociation: Once the heart becomes flaccid, remove it from the cannula. Mince the ventricular tissue in the digestion buffer.[11] Gently triturate the tissue with a pipette to release individual cells.[1]
-
Calcium Reintroduction: Filter the cell suspension to remove undigested tissue.[11] Pellet the cardiomyocytes by low-speed centrifugation and gradually reintroduce calcium in a stepwise manner to prevent hypercontracture.[1][11] The final cell population should be quiescent and rod-shaped.
Measurement of Intracellular pH (pHi)
Fluorescent dyes are commonly used to measure pHi in isolated cardiomyocytes.
-
Dye Loading (BCECF-AM or SNARF-1): Incubate isolated cardiomyocytes with the acetoxymethyl (AM) ester form of the dye (e.g., 3-5 µM BCECF-AM or 5 µM SNARF-1 AM) for 30-60 minutes at 37°C.[12][13] Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
Fluorescence Measurement: Mount the dye-loaded cells on a fluorescence microscope.
-
Calibration: At the end of each experiment, generate an in-situ calibration curve by perfusing the cells with high-potassium buffers of known pH containing a protonophore like nigericin. This allows the ratio of fluorescence intensities to be converted into an absolute pHi value.[14]
Induction of Cardiac Hypertrophy: Transverse Aortic Constriction (TAC)
The TAC model is a widely used surgical procedure in mice to induce pressure-overload hypertrophy.
-
Anesthesia and Intubation: Anesthetize the mouse (e.g., with isoflurane) and intubate it with an endotracheal tube connected to a ventilator.[16]
-
Surgical Exposure: Make a midline incision in the upper chest to expose the sternum. Perform an upper partial sternotomy to visualize the aortic arch.[17]
-
Aortic Constriction: Carefully dissect the transverse aorta between the innominate and left common carotid arteries.[16] Pass a suture (e.g., 6-0 silk) under the aorta. Place a blunt needle of a specific gauge (e.g., 27G) next to the aorta and tie the suture snugly around both the aorta and the needle.[16]
-
Closure: Quickly remove the needle to create a defined constriction. Close the chest wall and skin with sutures.[16]
-
Post-operative Care: Provide analgesics and monitor the animal closely during recovery. The degree of hypertrophy develops over several weeks.[18]
Experimental Workflow for Cardiac Hypertrophy Studies
Conclusion and Future Directions
The evidence overwhelmingly positions NHE1 as a critical contributor to the pathophysiology of myocardial ischemia/reperfusion injury, cardiac hypertrophy, and heart failure. Its activation serves as a central node, converting diverse pathological stimuli into downstream signals of sodium and calcium overload, which drive cellular injury and maladaptive remodeling. Preclinical studies using selective NHE1 inhibitors or genetic knockout have consistently demonstrated significant cardioprotective effects.[3][8]
However, the translation of these promising preclinical findings to the clinical setting has been largely unsuccessful, with large clinical trials of NHE1 inhibitors failing to show clear benefits and, in some cases, revealing safety concerns.[19] This discrepancy highlights the complexities of human cardiovascular disease and may be due to factors such as the timing of drug administration, patient heterogeneity, and the essential physiological roles of NHE1 that may be compromised by its complete inhibition.
Future research should focus on developing strategies that selectively target the pathological hyperactivity of NHE1 without affecting its basal, housekeeping function. This could involve modulating the specific signaling pathways that lead to its activation in disease states or developing novel inhibitors with different pharmacological profiles. A deeper understanding of the nuanced regulation of NHE1 in different cardiac pathologies will be paramount for successfully targeting this exchanger for therapeutic benefit.
References
- 1. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of NHE-1 in myocardial hypertrophy and remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activated NHE1 is required to induce early cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cariporide (HOE642) on myocardial infarct size and ventricular arrhythmias in a rat ischemia/reperfusion model: comparison with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiomyocyte-specific NHE1 overexpression confers protection against myocardial infarction during hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mice with a null mutation in the NHE1 Na+-H+ exchanger are resistant to cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loss of NHE1 activity leads to reduced oxidative stress in heart and mitigates high-fat diet-induced myocardial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated levels of activated NHE1 protect the myocardium and improve metabolism following ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. Imaging of Mitochondrial pH Using SNARF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytosolic pH measurements in single cardiac myocytes using carboxy-seminaphthorhodafluor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imaging of mitochondrial pH using SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 19. NHE-1 inhibition: from protection during acute ischaemia/reperfusion to prevention/reversal of myocardial remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of BI-9627: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of BI-9627, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). The information presented herein is collated from preclinical studies and is intended to inform further research and development of this compound.
Core Efficacy Data
This compound has demonstrated significant promise in preclinical models of cardiovascular disease, primarily focusing on its cardioprotective effects in the context of ischemia-reperfusion injury and myocardial infarction.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of NHE1, as determined by various in vitro assays. Its selectivity for NHE1 over other NHE isoforms is a key characteristic, suggesting a favorable therapeutic window.
| Assay Type | Target | IC50 (nM) | Selectivity vs. NHE2 | Selectivity vs. NHE3 |
| Intracellular pH (pHi) Recovery | Human NHE1 | 6 | >30-fold | No measurable activity |
| Human Platelet Swelling | Human NHE1 | 31 | - | - |
Table 1: In Vitro Potency and Selectivity of this compound.
In Vivo Cardioprotective Efficacy
Preclinical studies in rodent models have demonstrated the cardioprotective effects of this compound in settings of myocardial ischemia-reperfusion and myocardial infarction.
| Animal Model | Study Type | Key Parameters Measured | This compound Dosing | Key Findings |
| Langendorff Isolated Perfused Rat Heart | Ischemia-Reperfusion | Left Ventricular Developed Pressure (LVDP), Left Ventricular End-Diastolic Pressure (LVEDP) | 100 nM | Increased recovery of LVDP and inhibited the increase in LVEDP. |
| Coronary Artery-Ligated Rat | Myocardial Infarction | Left Ventricular End-Systolic Pressure (LVESP), LVEDP | 45 and 150 ppm in diet | Attenuated the decrease in LVESP and the increase in LVEDP. |
Table 2: In Vivo Cardioprotective Efficacy of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary efficacy studies of this compound.
Intracellular pH (pHi) Recovery Assay
This assay is designed to measure the ability of a compound to inhibit the recovery of intracellular pH following an acid load, a process mediated by NHE1.
-
Cell Culture: A suitable cell line endogenously expressing or transfected with human NHE1 is cultured to confluence on glass coverslips.
-
Fluorescent Dye Loading: Cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM, by incubation in a physiological buffer.
-
Acidification: Intracellular acidification is induced by the ammonium (B1175870) prepulse technique (transient exposure to NH4Cl followed by its removal).
-
pHi Measurement: The fluorescence emission of the dye is monitored using a fluorometer or a fluorescence microscope, and the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular pH.
-
Inhibitor Application: this compound or a vehicle control is added to the cells prior to the acid load.
-
Data Analysis: The rate of pHi recovery is calculated, and the IC50 value for this compound is determined by measuring the concentration-dependent inhibition of this recovery.
Human Platelet Swelling Assay
This assay assesses the inhibitory effect of a compound on NHE1-mediated platelet swelling in response to an acidic environment.
-
Platelet Isolation: Platelet-rich plasma is obtained from healthy human donors and platelets are isolated by centrifugation.
-
Incubation: Platelets are resuspended in a suitable buffer and incubated with varying concentrations of this compound or vehicle.
-
Induction of Swelling: Platelet swelling is induced by a rapid decrease in extracellular pH.
-
Measurement of Swelling: The change in platelet volume is measured by monitoring the light scattering or absorbance of the platelet suspension over time.
-
Data Analysis: The extent of inhibition of platelet swelling by this compound is quantified, and the IC50 value is calculated.
Langendorff Isolated Perfused Rat Heart Model of Ischemia-Reperfusion
This ex vivo model allows for the assessment of a compound's direct effects on cardiac function in the absence of systemic influences.
-
Heart Isolation: Male Sprague-Dawley rats are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Stabilization: The heart is allowed to stabilize for a period, during which baseline cardiac function parameters (e.g., LVDP, LVEDP, heart rate) are recorded.
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored, and the recovery of cardiac function is monitored for a specified duration (e.g., 60 minutes).
-
Drug Administration: this compound (100 nM) or vehicle is included in the perfusion buffer before and/or during ischemia and reperfusion.
-
Data Collection: A pressure transducer connected to a latex balloon inserted into the left ventricle is used to continuously record cardiac function.
Coronary Artery-Ligated Rat Model of Myocardial Infarction
This in vivo model mimics the clinical scenario of a heart attack and is used to evaluate the long-term effects of a compound on cardiac remodeling and function.
-
Surgical Procedure: Male rats are anesthetized and ventilated. A left thoracotomy is performed, and the left anterior descending (LAD) coronary artery is permanently ligated with a suture.
-
Drug Administration: this compound is administered to the rats in their diet at specified concentrations (45 and 150 ppm) starting shortly after the ligation surgery.
-
Echocardiography: Cardiac function is assessed at various time points post-ligation using echocardiography to measure parameters such as LVEF, LVESP, and LVEDP.
-
Histological Analysis: At the end of the study, hearts are excised, and infarct size and cardiac remodeling are assessed through histological staining.
Signaling Pathways and Experimental Workflows
The cardioprotective effects of this compound are attributed to its inhibition of NHE1, which modulates several downstream signaling pathways implicated in cell death and hypertrophy.
Caption: this compound inhibits NHE1 activation during ischemia, preventing downstream ionic dysregulation and cell death.
Caption: this compound blocks NHE1 activation, a key step in pathological cardiac hypertrophy signaling pathways.
Caption: A logical workflow for the preclinical evaluation of this compound's cardioprotective efficacy.
Methodological & Application
Application Notes and Protocols for the In Vivo Use of BI-9627
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9627 is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[1][2] NHE1 is a ubiquitously expressed transmembrane protein that plays a crucial role in the regulation of intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion.[2] Dysregulation of NHE1 activity has been implicated in the pathophysiology of various diseases, particularly cardiovascular disorders such as myocardial ischemia-reperfusion injury and heart failure.[3] this compound has demonstrated cardioprotective effects in preclinical models, making it a valuable tool for in vivo research in this area.[3][4] These application notes provide detailed protocols for the use of this compound in in vivo models, with a focus on rodent models of cardiac injury.
Mechanism of Action
Under normal physiological conditions, NHE1 contributes to cellular homeostasis. However, during events like myocardial ischemia, the intracellular environment becomes acidic, leading to the activation of NHE1.[3] This results in an influx of sodium ions, which in turn reverses the function of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium.[1] This calcium overload is a key contributor to myocardial stunning, arrhythmias, and cell death.[3] this compound exerts its therapeutic effect by directly inhibiting NHE1, thereby preventing the detrimental sodium and subsequent calcium overload.
In addition to its role in ion homeostasis, NHE1 is involved in various signaling pathways. Inhibition of NHE1 has been shown to attenuate inflammatory responses by reducing the activation of NF-κB and the expression of inducible nitric oxide synthase (iNOS).[5][6] Furthermore, NHE1 inhibition can modulate the ERK1/2 and PI3K/Akt signaling pathways, which are involved in cell survival and proliferation.[1][5][6]
Signaling Pathway of NHE1 in Cardiac Injury
Caption: NHE1 activation cascade during myocardial ischemia and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 (nM) | Reference |
| Intracellular pH Recovery (pHi) | - | 6 | [1][2] |
| Human Platelet Swelling | Human | 31 | [1] |
| NHE2 Inhibition (pHi) | - | >30-fold selective vs NHE1 | [1][2] |
| NHE3 Inhibition (pHi) | - | No measurable activity | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Bioavailability (F%) | Clearance (% QH) | Volume of Distribution (Vss, L/kg) | Mean Residence Time (h) | Reference |
| Rat | IV | 1 | - | 5.7 | 0.76 | 3.2 | [7] |
| Rat | PO | 10 | 73 | - | - | - | [7] |
| Dog | IV | 1 | - | 13 | 1.4 | 6.2 | [7] |
| Dog | PO | 5 | 33 | - | - | - | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol details the preparation of this compound solutions for various administration routes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
Sterile tubes and syringes
Formulation for Intravenous (IV) and Oral (PO) Administration (Aqueous-based):
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
For a 1 mg/mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution until it is homogeneous. This formulation is suitable for both IV and PO administration.
Formulation for Oral (PO) Administration (Oil-based):
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
For a 2 mg/mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil.
-
Vortex thoroughly to ensure a uniform suspension. This formulation is suitable for oral gavage.
Note: The stability of prepared solutions should be considered. It is recommended to prepare fresh solutions for each experiment. For storage of the stock solution, refer to the manufacturer's instructions.[1]
Protocol 2: Administration of this compound in a Rat Model of Myocardial Infarction (Chronic Dosing)
This protocol describes the administration of this compound through medicated feed in a rat model of myocardial infarction induced by coronary artery ligation.
Experimental Workflow:
Caption: Experimental workflow for chronic this compound administration in a rat MI model.
Procedure:
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats.
-
Myocardial Infarction Model: Induce myocardial infarction by ligating the left anterior descending (LAD) coronary artery.[8][9][10][11] This procedure should be performed under appropriate anesthesia and aseptic conditions.
-
Medicated Diet Preparation:
-
This compound can be incorporated into the standard rodent chow at concentrations of 45 ppm and 150 ppm.[4]
-
To convert ppm to an approximate daily dose in mg/kg for rats, the following formula can be used: Dose (mg/kg/day) = Concentration (ppm) x Food Consumption ( kg/day ) / Body Weight (kg) . For an adult rat, a general approximation is to divide the ppm value by a factor of 10-20. For example, 150 ppm would be approximately 7.5-15 mg/kg/day.
-
The medicated diet should be prepared by a specialized provider to ensure homogeneous mixing.
-
-
Administration:
-
Following recovery from surgery, randomly assign rats to receive either the control diet or the this compound medicated diet.
-
Provide the respective diets and water ad libitum for the duration of the study (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
Monitor cardiac function regularly using echocardiography to assess parameters such as left ventricular end-systolic pressure (LVESP) and left ventricular end-diastolic pressure (LVEDP).[4]
-
At the end of the study, euthanize the animals and collect heart tissue for histological analysis (e.g., infarct size measurement) and molecular assays.
-
Protocol 3: Acute Administration of this compound in a Rat Model of Ischemia-Reperfusion Injury
This protocol outlines the acute administration of this compound in a model of cardiac ischemia-reperfusion (I/R) injury.
Procedure:
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats.
-
Surgical Preparation: Anesthetize the rat and perform a thoracotomy to expose the heart. Place a snare around the LAD coronary artery.
-
Ischemia-Reperfusion Model:
-
Induce ischemia by tightening the snare for a defined period (e.g., 30 minutes).
-
Initiate reperfusion by releasing the snare.
-
-
This compound Administration:
-
Endpoint Analysis:
-
After a period of reperfusion (e.g., 2-24 hours), assess the extent of myocardial injury.
-
Measure infarct size using triphenyltetrazolium (B181601) chloride (TTC) staining.
-
Collect blood samples to measure cardiac biomarkers (e.g., troponins).
-
Harvest heart tissue for histological and molecular analysis.
-
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of NHE1 in various pathological conditions, particularly in the context of cardiovascular disease. The protocols provided here offer a framework for conducting in vivo studies using this compound in rodent models. Researchers should optimize these protocols based on their specific experimental objectives and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Sodium-hydrogen exchangers inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of a potent sodium hydrogen exchanger isoform 1 (NHE1) inhibitor with a suitable profile for chronic dosing and demonstrated cardioprotective effects in a preclinical model of myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of hypotonic inhibition of the sodium, proton exchanger type 1 (NHE1) in a biliary epithelial cell line (Mz-Cha-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of the beneficial effect of NHE1 inhibitor in traumatic hemorrhage: inhibition of inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
- 8. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification on acute myocardial infarction model through left anterior descending coronary artery ligation: An experimental study on rats (Rattus norvegicus) using readily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Experimental Rat Model for the In Vivo Assessment of Myocardial Ischemia Based on Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.vt.edu [research.vt.edu]
- 13. research.vt.edu [research.vt.edu]
- 14. research.uky.edu [research.uky.edu]
Application Notes and Protocols for In Vitro Assay Development of BI-9627
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9627 is a potent and selective small molecule inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE1).[1] NHE1 is a ubiquitously expressed transmembrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion.[1] It plays a crucial role in various physiological and pathophysiological processes, including cell volume regulation, proliferation, migration, and apoptosis. Dysregulation of NHE1 activity has been implicated in several diseases, including cardiac hypertrophy, ischemia-reperfusion injury, and cancer. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar NHE1 inhibitors.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the ion exchange activity of NHE1. This inhibition leads to a decrease in intracellular pH and a reduction in intracellular sodium concentration, thereby modulating downstream signaling pathways.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | Species | IC50 | Reference |
| Intracellular pH (pHi) Recovery | NHE1 | --- | 6 nM | [1] |
| Human Platelet Swelling | NHE1 | Human | 31 nM | [1] |
| Intracellular pH (pHi) Recovery | NHE2 | --- | 231 nM | [2] |
| Intracellular pH (pHi) Recovery | NHE3 | --- | >16 µM | [2] |
Note: The >30-fold selectivity of this compound for NHE1 over NHE2 and >1000-fold selectivity over NHE3 highlight its specificity.[3][2]
Experimental Protocols
Intracellular pH (pHi) Recovery Assay
This assay is a primary method to determine the potency of NHE1 inhibitors. It measures the recovery of intracellular pH after an acid load in cells expressing NHE1. The fluorescent dye BCECF-AM is commonly used as a pH indicator.
Materials:
-
Cells expressing NHE1 (e.g., HEK293, HT-29)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
HEPES-buffered saline (HBS)
-
Ammonium chloride (NH4Cl)
-
This compound or other test compounds
-
Nigericin (B1684572) and Valinomycin (B1682140) (for calibration)
-
High-potassium calibration buffers (pH 6.0 - 8.0)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at ~490 nm and ~440 nm, emission at ~535 nm)
Protocol:
-
Cell Preparation:
-
Plate cells in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
-
-
Dye Loading:
-
Prepare a 1-10 µM BCECF-AM loading solution in HBS.
-
Wash the cells once with HBS.
-
Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular dye.
-
-
Acid Loading:
-
Induce an acid load by incubating the cells with a solution containing 20 mM NH4Cl in HBS for 15-20 minutes.
-
Remove the NH4Cl solution and replace it with a sodium-free buffer (e.g., choline-based) to clamp the intracellular pH at an acidic level.
-
-
Inhibitor Treatment and pH Recovery:
-
Add HBS containing various concentrations of this compound or vehicle control to the cells.
-
Immediately begin monitoring the fluorescence intensity at the two excitation wavelengths (~490 nm and ~440 nm) and the emission wavelength (~535 nm) over time. The recovery of the fluorescence ratio (490/440) indicates the activity of NHE1.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).
-
Determine the initial rate of pH recovery for each concentration of the inhibitor.
-
Plot the rate of pH recovery against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, incubate the cells with high-potassium calibration buffers of known pH values in the presence of nigericin and valinomycin to equilibrate the intracellular and extracellular pH.
-
Generate a calibration curve of the fluorescence ratio versus pH to convert the experimental ratios to pHi values.
-
Human Platelet Swelling/Aggregation Assay
This assay provides a functional measure of NHE1 inhibition in a native system. Inhibition of NHE1 prevents the swelling and subsequent aggregation of platelets in response to certain stimuli.
Materials:
-
Freshly drawn human blood
-
Acid-citrate-dextrose (ACD) anticoagulant
-
Platelet-rich plasma (PRP)
-
Platelet aggregation agonists (e.g., ADP, thrombin receptor activator peptide - TRAP)
-
This compound or other test compounds
-
Platelet aggregometer
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect human blood into tubes containing ACD.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.
-
Carefully collect the PRP supernatant.
-
-
Inhibitor Incubation:
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Place the PRP samples into the aggregometer cuvettes.
-
Add a platelet aggregation agonist (e.g., ADP or TRAP) to induce aggregation.
-
Monitor the change in light transmittance over time. An increase in light transmittance corresponds to platelet aggregation.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each inhibitor concentration.
-
Plot the percentage of inhibition of aggregation against the inhibitor concentration to calculate the IC50 value.
-
Autophagy Assessment by LC3-II/I Ratio Western Blot
This compound has been shown to decrease autophagy.[3] A common method to assess autophagy is to measure the conversion of LC3-I to LC3-II by Western blot. An increase in the LC3-II/I ratio is indicative of increased autophagosome formation.
Materials:
-
Cells of interest (e.g., HTR-8/SVneo)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-LC3 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE using a high-percentage acrylamide (B121943) gel (e.g., 15%) to resolve LC3-I and LC3-II.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Perform densitometric analysis of the LC3-I and LC3-II bands.
-
Calculate the LC3-II/LC3-I ratio for each sample.
-
Normalize the ratios to the loading control.
-
Compare the ratios between treated and untreated samples. A decrease in the LC3-II/I ratio suggests a decrease in autophagy.[3]
-
Mandatory Visualization
Caption: Simplified signaling pathway of NHE1 and its inhibition by this compound.
Caption: Experimental workflow for the intracellular pH (pHi) recovery assay.
Caption: Experimental workflow for autophagy assessment by Western blot.
References
Measuring NHE1 Activity with BI-9627: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the activity of the Sodium-Hydrogen Exchanger 1 (NHE1) using the potent and selective inhibitor, BI-9627. These guidelines are intended for researchers, scientists, and professionals involved in drug development and cellular physiology research.
Introduction to NHE1 and this compound
The Sodium-Hydrogen Exchanger 1 (NHE1) is a ubiquitously expressed transmembrane protein that plays a crucial role in regulating intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion.[1][2] This regulation is vital for numerous cellular processes, including cell volume regulation, migration, proliferation, and survival.[3][4] Dysregulation of NHE1 activity has been implicated in various pathological conditions, including cardiovascular diseases, cancer, and neurological disorders.[2][5]
This compound is a highly potent and selective inhibitor of NHE1.[1][6] Its high affinity and selectivity make it an excellent chemical probe for studying NHE1 function in both in vitro and in vivo models.[1]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound on NHE1 has been quantified in various assays. The following table summarizes the key data points for easy comparison.
| Assay Type | Species/Cell Line | Parameter | Value | Reference |
| Intracellular pH (pHi) Recovery Assay | - | IC50 | 6 nM | [1][6][7] |
| Human Platelet Swelling Assay (hPSA) | Human | IC50 | 31 nM | [1][6][7] |
| NHE2 Isoform Selectivity | - | Fold Selectivity | >30-fold | [1][6][7] |
| NHE3 Isoform Selectivity | - | Fold Selectivity | >30-fold | [1][7] |
Note: A close analog, BI-0054, is inactive against NHE1, NHE2, and NHE3 (IC50 > 10,000 nM) and can be used as a negative control in experiments.[1]
Experimental Protocols
Measuring NHE1 Activity using BCECF-AM based Intracellular pH Monitoring
This protocol describes the most common method for measuring NHE1 activity by monitoring the recovery of intracellular pH (pHi) following an acid load induced by an ammonium (B1175870) chloride (NH4Cl) prepulse. The fluorescent pH indicator BCECF-AM is used for ratiometric measurement of pHi.[3][8][9][10][11][12]
Materials:
-
Cells expressing NHE1 (e.g., MDA-MB-231, cardiomyocytes, fibroblasts)
-
This compound
-
BI-0054 (negative control)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
HEPES-buffered saline (HBS): NaCl, KCl, MgCl2, CaCl2, glucose, HEPES, pH 7.4
-
Na+-free buffer: N-methyl-D-glucamine (NMDG) chloride, KCl, MgCl2, CaCl2, glucose, HEPES, pH 7.4
-
NH4Cl prepulse solution: HBS with 20 mM NH4Cl
-
DMSO (for dissolving compounds)
-
Fluorescence plate reader or microscope capable of ratiometric measurements (Excitation at ~490 nm and ~440 nm, Emission at ~535 nm)
Protocol:
-
Cell Preparation:
-
Plate cells on a suitable format (e.g., 96-well black-walled, clear-bottom plates) and grow to a confluent monolayer.
-
On the day of the experiment, wash the cells once with HBS.
-
-
BCECF-AM Loading:
-
Baseline Fluorescence Measurement:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (F490/F440) at 37°C.
-
-
Ammonium Prepulse (Acid Load):
-
Induce intracellular acidification by replacing the HBS with the NH4Cl prepulse solution.
-
Incubate for 10-15 minutes. During this time, NH3 diffuses into the cell and combines with H+ to form NH4+, causing a transient intracellular alkalinization.
-
-
Induction of Acidification:
-
Rapidly remove the NH4Cl solution and replace it with the Na+-free buffer. This causes NH4+ to dissociate into NH3 (which diffuses out) and H+, leading to a rapid drop in intracellular pH (acidification).[13]
-
Monitor the fluorescence ratio until a stable acidic pHi is reached.
-
-
Measurement of NHE1-mediated pHi Recovery:
-
Initiate pHi recovery by replacing the Na+-free buffer with HBS containing various concentrations of this compound (or vehicle control, and BI-0054 as a negative control).
-
Immediately begin recording the fluorescence ratio over time (e.g., every 15-30 seconds for 10-20 minutes). The Na+-dependent pHi recovery is mediated by NHE1 activity.
-
-
Data Analysis:
-
Calculate the rate of pHi recovery (dpH/dt) from the initial linear portion of the recovery curve.
-
Plot the rate of pHi recovery against the concentration of this compound to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
NHE1 Signaling in Cellular Processes
NHE1 is a central regulator in various signaling pathways. Its activity can be modulated by growth factors and stress signals, and it, in turn, influences downstream effectors that control cell fate and function.
Caption: NHE1 is activated by upstream kinases and regulates key cellular functions.
Experimental Workflow for Measuring NHE1 Activity
The following diagram illustrates the logical flow of the experimental protocol for determining the inhibitory effect of this compound on NHE1 activity.
Caption: Workflow for assessing this compound inhibition of NHE1-mediated pHi recovery.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaline Cytosolic pH and High Sodium Hydrogen Exchanger 1 (NHE1) Activity in Th9 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Sodium-hydrogen exchangers inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of hypotonic inhibition of the sodium, proton exchanger type 1 (NHE1) in a biliary epithelial cell line (Mz-Cha-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Na+ /H+ -exchanger (NHE1) generates pH nanodomains at focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BI-9627 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BI-9627, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[1][2][3] Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a transmembrane ion channel that regulates intracellular pH (pHi) by exchanging extracellular sodium ions (Na+) for intracellular protons (H+).[2] It is highly potent, with IC50 values of 6 nM in intracellular pH recovery assays and 31 nM in human platelet swelling assays.[1][2][4][5] this compound is over 30-fold selective for NHE1 compared to NHE2 and shows no significant activity against NHE3.[1][4][5] Its primary application is in preclinical research, particularly in cardiovascular studies related to ischemia-reperfusion injury and cardiac hypertrophy.[1][2]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a solid compound with limited aqueous solubility. It exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Its solubility is significantly lower in aqueous buffer solutions such as Phosphate-Buffered Saline (PBS).[1] For in vivo studies, specific formulations using co-solvents are required to achieve suitable concentrations.[4][5]
Q3: Can I dissolve this compound directly in water or PBS for my in vitro experiments?
A3: It is not recommended to dissolve this compound directly in aqueous buffers like water or PBS due to its low solubility. For example, in a DMSO:PBS (pH 7.2) mixture at a 1:7 ratio, the solubility is only 0.12 mg/mL.[1] The recommended procedure is to first prepare a high-concentration stock solution in a suitable organic solvent, such as DMSO, and then dilute this stock solution into your aqueous experimental medium.
Solubility Data Summary
The following tables provide quantitative data on the solubility of this compound in various solvents and formulations.
Table 1: Solubility in Standard Laboratory Solvents
| Solvent | Concentration | Reference |
|---|---|---|
| DMSO | 20 mg/mL | [1] |
| DMSO | 100 mg/mL (requires ultrasound) | [4] |
| DMF | 10 mg/mL | [1] |
| H₂O | 4.17 mg/mL (requires ultrasound and warming to 60°C) | [4] |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/mL |[1] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Components (v/v) | Achievable Concentration | Reference |
|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |[4] |
Troubleshooting Guide
Problem: My this compound precipitated after I diluted the DMSO stock solution into my aqueous cell culture medium.
This is a common issue caused by the poor aqueous solubility of this compound. When the high-concentration DMSO stock is introduced to the aqueous environment, the compound can crash out of solution.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your medium. Check if a lower, more soluble concentration is still effective for your experimental goals.
-
Increase the Percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) may help keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Serum-Containing Medium: The presence of proteins like albumin in fetal bovine serum (FBS) can help stabilize small molecules and increase their apparent solubility. If your experiment allows, perform the dilution in a medium containing serum.
-
Gentle Warming and Mixing: After dilution, warming the medium to 37°C and mixing gently may help re-dissolve fine precipitates. However, do not overheat, as it may degrade the compound or other medium components.
Caption: Logical diagram for troubleshooting this compound precipitation.
Problem: I am preparing an in vivo formulation and the solution is cloudy or has separated.
Cloudiness or phase separation in in vivo formulations indicates incomplete dissolution or instability.
Solutions:
-
Follow the Correct Order of Addition: When preparing mixed-solvent formulations, the order in which solvents are added is critical. Always follow the specified protocol exactly. For co-solvent mixtures, the drug is typically dissolved in DMSO first before the other components are added sequentially.[4][5]
-
Use Heat and/or Sonication: As recommended, applying gentle heat or using an ultrasonic bath can significantly aid in the dissolution process, especially for creating homogenous and clear solutions for injection.[4]
-
Ensure Anhydrous Solvents: Hygroscopic solvents like DMSO can absorb moisture from the air, which can negatively impact the solubility of hydrophobic compounds. Use fresh, newly opened, or properly stored anhydrous solvents for best results.[4]
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
Materials:
-
This compound hydrochloride (Solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ultrasonic bath
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved. This step is crucial for reaching this high concentration.[4]
-
Storage: For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5]
Protocol 2: Preparation of an In Vivo Formulation (using PEG300/Tween-80)
This protocol yields a clear solution of ≥ 2.5 mg/mL.[4]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure (to prepare 1 mL of working solution):
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
To the DMSO stock, add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is homogenous.
-
Add 50 µL of Tween-80 to the mixture. Mix again until homogenous.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The resulting solution should be clear.
Caption: Step-by-step workflow for preparing a this compound co-solvent formulation.
Mechanism of Action Pathway
This compound exerts its effects by directly inhibiting the NHE1 transporter. This blockade prevents the efflux of protons from the cell, leading to a decrease in the recovery of intracellular pH (pHi) after an acid load. In pathological conditions like ischemia-reperfusion, NHE1 hyperactivity contributes to sodium and calcium overload, leading to cell injury. By inhibiting NHE1, this compound can be cardioprotective. Downstream effects include the attenuation of inflammatory pathways like NF-κB and ERK1/2 phosphorylation.[6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of the beneficial effect of NHE1 inhibitor in traumatic hemorrhage: inhibition of inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BI-9627 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing the NHE1 inhibitor, BI-9627, in cell-based assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE1).[1][2][3] NHE1 is a transmembrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton (H+) for one extracellular sodium ion (Na+).[2] By inhibiting NHE1, this compound blocks this exchange, leading to a decrease in intracellular pH. This mechanism is crucial in various physiological and pathological processes, including cardiac ischemia-reperfusion injury and cell autophagy.[1][2][4]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO, with a recommended stock solution concentration of around 20 mg/mL.[3] For long-term stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1] When preparing working solutions, dilute the DMSO stock in a complete culture medium, ensuring the final DMSO concentration remains consistent and non-toxic across all experimental and control wells (typically <0.5%).
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell line and specific assay. Based on its high potency, a good starting point for a dose-response experiment is a range from 1 nM to 1 µM. The reported IC50 values are 6 nM in intracellular pH recovery assays and 31 nM in human platelet swelling assays, which can serve as a guide for your initial experiments.[1][2][3]
Q4: What is the selectivity profile of this compound?
A4: this compound is highly selective for NHE1. It displays over 30-fold selectivity against the NHE2 isoform and has no measurable inhibitory activity against the NHE3 isoform.[1][3] This high selectivity minimizes the potential for off-target effects related to other sodium-hydrogen exchangers. For rigorous experiments, a close structural analog, BI-0054, is available as a negative control as it is inactive against NHE1, NHE2, and NHE3.[2]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Species | IC50 Value |
| Intracellular pH (pHi) Recovery | - | 6 nM[1][2][3] |
| Human Platelet Swelling | Human | 31 nM[1][2][3] |
Table 2: Selectivity Profile of this compound
| Target | Selectivity vs. NHE1 | Activity |
| NHE2 | >30-fold[1][2][3] | Significantly less potent |
| NHE3 | - | No measurable activity[1][2][3] |
Troubleshooting Guide
References
Technical Support Center: NHE1 Inhibition Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers working with Na+/H+ Exchanger 1 (NHE1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common inhibitors used for NHE1, and what are their typical working concentrations?
A1: Commonly used NHE1 inhibitors include amiloride (B1667095) and its more potent derivatives like 5-(N-ethyl-N-isopropyl)amiloride (EIPA), as well as more selective compounds such as cariporide (B1668443) and eniporide. Newer, highly potent inhibitors like BI-9627 are also available. Working concentrations vary depending on the compound's potency and the cell type, but typically range from the low nanomolar to the micromolar scale. For instance, in cell-based assays, cariporide is often used in the range of 1-10 µM, while the more potent this compound can be effective at sub-micromolar concentrations.
Q2: How can I measure NHE1 activity in my cells?
A2: The most common method is to measure the recovery of intracellular pH (pHi) after inducing an acid load. This is typically done using pH-sensitive fluorescent dyes like BCECF-AM or SNARF-1 AM. The "ammonium prepulse technique" is a widely used method to induce a rapid and transient intracellular acidification. The rate of pHi recovery in a sodium-containing buffer is then measured, which reflects NHE1 activity. This recovery should be sensitive to NHE1 inhibitors.
Q3: What are the known off-target effects of common NHE1 inhibitors?
A3: Amiloride and its derivatives are known to have off-target effects. For example, amiloride can also inhibit the epithelial sodium channel (ENaC) and the Na+/Ca2+ exchanger. Some amiloride analogs have been shown to inhibit the urokinase-type plasminogen activator (uPA). More selective inhibitors like cariporide have fewer off-target effects on other ion transporters but their specificity should always be considered. There has been some debate about whether SGLT2 inhibitors like empagliflozin (B1684318) inhibit NHE1, with some studies showing an effect and others not.
Q4: What is a suitable negative control for my NHE1 inhibition experiment?
A4: An ideal negative control is a structurally similar but inactive analog of the inhibitor being tested. For example, BI-0054 is an inactive analog of the potent NHE1 inhibitor this compound. If a specific inactive analog is not available, using a vehicle control (e.g., DMSO) is essential. Additionally, performing experiments in NHE1-knockout or knockdown cells can confirm that the observed effects are indeed NHE1-dependent.
Troubleshooting Guide
Issues with Intracellular pH (pHi) Measurement
Q: My baseline pHi is unstable or drifting.
A: This can be caused by several factors:
-
Dye Leakage: pH-sensitive dyes can leak from the cells over time. To minimize this, use the lowest possible dye concentration and incubation time that gives a sufficient signal. Performing experiments at a lower temperature (e.g., room temperature instead of 37°C) can also reduce leakage.
-
Photobleaching: Continuous exposure to excitation light can cause the dye to photobleach, leading to a decreasing signal. Reduce the frequency of measurements and use the lowest possible excitation light intensity. Using an antifade reagent in your mounting medium can also help for fixed-cell imaging.
-
Cellular Stress: If the cells are unhealthy or stressed from the experimental procedure (e.g., prolonged incubation, harsh buffer changes), their ability to regulate pHi may be compromised. Ensure your cells are healthy and handle them gently.
Q: I am not seeing a significant change in pHi after inducing an acid load.
A:
-
Inefficient Acid Load: The ammonium (B1175870) prepulse technique may need optimization for your specific cell type. Try varying the concentration of NH4Cl (typically 10-20 mM) and the duration of the prepulse (usually 5-10 minutes).
-
Low NHE1 Activity: The cell line you are using may have low endogenous NHE1 activity. This can be confirmed by comparing with a cell line known to have robust NHE1 activity or by overexpressing NHE1.
-
Buffering Capacity: The intracellular buffering capacity of your cells might be very high, dampening the pHi change. While this is an intrinsic property of the cells, ensuring a sufficient acid load can help overcome this.
Q: My inhibitor does not seem to be working (no effect on pHi recovery).
A:
-
Inhibitor Concentration and Incubation Time: The concentration of the inhibitor may be too low, or the pre-incubation time may be too short for it to effectively block NHE1. Consult the literature for typical effective concentrations and consider performing a dose-response curve.
-
Inhibitor Stability: Ensure your inhibitor is properly stored and has not degraded. Prepare fresh solutions for your experiments.
-
Dominant Alternative pH Regulatory Mechanisms: Your cells might have other potent mechanisms for pH regulation that are compensating for NHE1 inhibition, such as bicarbonate transporters. You can test this by performing the pHi recovery assay in a bicarbonate-free buffer.
-
Low NHE1 Activity at Resting pHi: NHE1 is largely inactive at normal resting pHi. The assay relies on activating it through acidification. If the acid load is insufficient, you may not see a strong, inhibitable recovery.
Data Interpretation Issues
Q: I see a partial inhibition of pHi recovery. What does this mean?
A: This is a common and expected result. It could indicate that the inhibitor concentration is not saturating, or that other pH regulatory mechanisms are contributing to the pHi recovery. To confirm NHE1-specific inhibition, you should observe a dose-dependent effect of your inhibitor.
Q: The effect of my inhibitor varies between experiments.
A:
-
Inconsistent Cell Conditions: Variations in cell passage number, confluency, and overall health can affect NHE1 expression and activity. Standardize your cell culture conditions.
-
Experimental Conditions: Ensure consistency in buffer pH, temperature, and reagent concentrations across all experiments. Temperature, in particular, can significantly affect the activity of ion transporters.
-
Calibration: If you are converting fluorescence ratios to absolute pHi values,
Interpreting Unexpected Results with BI-9627: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving BI-9627, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[1][2][3] NHE1 is a transmembrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion.[2] By inhibiting NHE1, this compound is expected to decrease the extrusion of protons from the cell, leading to a reduction in intracellular pH.
Q2: What are the expected outcomes of this compound treatment in a typical cellular experiment?
Expected outcomes include a decrease in intracellular pH, inhibition of processes that are dependent on NHE1 activity such as cell migration and proliferation in certain cancer cells, and protection against ischemia-reperfusion injury in cardiomyocytes.[1][3] For instance, it has been shown to inhibit phenylephrine-induced hypertrophy in neonatal rat cardiomyocytes.[3]
Q3: I am not observing the expected decrease in intracellular pH after treating my cells with this compound. What could be the reason?
Several factors could contribute to this unexpected result:
-
Cell Line Specificity: The expression and activity of NHE1 can vary significantly between different cell lines. Confirm the expression of NHE1 in your specific cell model.
-
Compound Stability and Storage: Ensure that this compound has been stored correctly. Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[1] Repeated freeze-thaw cycles should be avoided.
-
Experimental Conditions: The buffer composition, particularly the sodium concentration and pH, can influence NHE1 activity and the apparent efficacy of the inhibitor. Ensure your assay conditions are optimal for detecting changes in pHi.
-
Compensatory Mechanisms: Cells may possess other mechanisms to regulate intracellular pH that could compensate for the inhibition of NHE1, especially during long-term incubation.
Q4: I am observing significant off-target effects. Is this expected with this compound?
This compound is a highly selective inhibitor for NHE1, with over 30-fold selectivity against NHE2 and no measurable activity against NHE3.[1][3] However, at high concentrations (e.g., 10 µM), some off-target activity has been observed against a limited number of G-protein coupled receptors (GPCRs), including the dopamine (B1211576) transporter (DAT), serotonin (B10506) 2A receptor (5HT2A), and alpha-1D adrenergic receptor.[2] To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls.
Q5: My in vivo experiment is not showing the expected cardioprotective effects. What should I consider?
-
Pharmacokinetics: While this compound has shown excellent pharmacokinetics in rats and dogs, factors such as the route of administration, dosage, and metabolism in your specific animal model could influence its efficacy.[1]
-
Model System: The pathophysiology of the chosen in vivo model of cardiac injury might involve pathways that are not predominantly mediated by NHE1.
-
Timing of Administration: The timing of this compound administration in relation to the induced injury is critical for observing protective effects.
Troubleshooting Guide
| Unexpected Result | Possible Cause | Recommended Action |
| No change in intracellular pH | Low or absent NHE1 expression in the cell line. | Verify NHE1 expression using techniques like Western blot or qPCR. |
| Degraded this compound compound. | Use a fresh aliquot of this compound and verify its activity in a positive control cell line known to express high levels of NHE1. | |
| Suboptimal assay conditions. | Optimize the buffer system and ensure the pH measurement technique is sensitive enough to detect changes. | |
| Cell death at low concentrations | Off-target effects or cellular stress due to pHi dysregulation. | Perform a dose-response curve to determine the optimal non-toxic concentration. Use a negative control compound, such as BI-0054, which is an inactive analog of this compound.[2] |
| Contamination of the compound or cell culture. | Ensure aseptic techniques and test for mycoplasma contamination. | |
| Inconsistent results between experiments | Variability in cell passage number or confluency. | Maintain consistent cell culture conditions, including passage number and seeding density. |
| Inconsistent preparation of this compound working solutions. | Prepare fresh working solutions for each experiment from a validated stock. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Target | IC50 | Reference |
| Intracellular pH Recovery (pHi) | NHE1 | 6 nM | [1][2][3] |
| Human Platelet Swelling | NHE1 | 31 nM | [1][2][3] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Reference |
| NHE2 | >30-fold selective over NHE1 | [1][2][3] |
| NHE3 | No measurable inhibition | [1][3] |
| hERG | Low potency | [2] |
| Selected GPCRs (at 10 µM) | DAT (78% Inh), 5HT2A (-23% Inh), Alpha1D (50% Inh) | [2] |
Experimental Protocols
Protocol 1: Intracellular pH (pHi) Measurement Assay
This protocol is a generalized method for measuring changes in intracellular pH upon treatment with this compound.
-
Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere overnight.
-
Dye Loading: Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence ratio of the dye using a fluorescence microscope or plate reader.
-
Acidification: Induce a transient intracellular acidification, for example, by using the ammonium (B1175870) chloride prepulse technique.
-
Treatment: Add this compound at the desired concentration to the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known NHE1 inhibitor).
-
pH Recovery Monitoring: Monitor the recovery of intracellular pH over time by measuring the fluorescence ratio.
-
Data Analysis: Calculate the rate of pH recovery in the presence and absence of this compound to determine the extent of NHE1 inhibition.
Visualizations
Caption: Mechanism of action of this compound as an NHE1 inhibitor.
References
Technical Support Center: BI-9627 In Vivo Delivery
Welcome to the technical support center for the in vivo application of BI-9627. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful delivery of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE1).[1] It is a valuable tool for in vivo studies investigating the role of NHE1 in various physiological and pathological processes.
Q2: Is this compound the same as other "BI-" compounds from Boehringer Ingelheim?
A2: No. It is crucial to distinguish this compound, an NHE1 inhibitor, from other research compounds with a "BI-" prefix, such as pan-KRAS inhibitors (e.g., BI-2852) or SOS1 inhibitors. Always verify the specific compound and its target for your experiments.
Q3: What animal models have been used for this compound studies?
A3: this compound has demonstrated excellent pharmacokinetics in rodent models, particularly rats, and has also been used in dogs.[2] It has been shown to be effective in models of ischemia-reperfusion injury and cardiac hypertrophy.[3][4]
Q4: What are the recommended storage conditions for this compound and its stock solutions?
A4: this compound hydrochloride as a solid should be stored at 4°C, sealed away from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Troubleshooting Guides
This section provides a question-and-answer style guide to address specific issues that may arise during the in vivo administration of this compound.
Formulation and Administration
Q: I am having trouble dissolving this compound. What are the recommended vehicles?
A: this compound hydrochloride has limited solubility in aqueous solutions. For in vivo use, co-solvent systems are necessary. Here are some established formulations:
-
For Intravenous (IV) Injection: A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).
-
For Oral Gavage: A formulation of 10% DMSO and 90% corn oil can be used.
In all cases, it is recommended to first dissolve this compound in DMSO before adding the other components of the vehicle. Gentle heating and sonication can aid dissolution. Always visually inspect the solution for any precipitation before administration.
Q: My animals are showing signs of irritation or toxicity at the injection site. What could be the cause?
A: This could be due to the vehicle, especially at high concentrations of organic solvents like DMSO.
-
Troubleshooting Steps:
-
Reduce the concentration of DMSO in your formulation, if possible, without compromising the solubility of this compound.
-
Ensure the pH of the final formulation is within a physiologically tolerable range (pH 7.2-7.4).
-
Administer the injection slowly and ensure it is at an appropriate temperature (room temperature or warmed slightly).
-
For subcutaneous or intraperitoneal injections, consider alternating injection sites.
-
Run a vehicle-only control group to determine if the adverse effects are caused by the vehicle itself.
-
Q: I am observing high variability in the responses between my animals. What are the possible reasons?
A: High variability can stem from inconsistent dosing or inherent biological differences.
-
Troubleshooting Steps:
-
Ensure Dosing Accuracy: Use precise and consistent administration techniques. For injectable routes, ensure the full dose is delivered and there is no leakage from the injection site. For oral gavage, proper technique is critical to avoid misdelivery.
-
Normalize Dose to Body Weight: Always calculate and administer the dose based on the most recent body weight of each animal.
-
Increase Sample Size: A larger number of animals per group can help to improve statistical power and account for biological variability.
-
Standardize Animal Population: Ensure that all animals in the study are of the same age, sex, and strain, and have been housed under identical conditions.
-
Efficacy and Pharmacokinetics
Q: I am not observing the expected therapeutic effect of this compound in my animal model. What should I consider?
A: A lack of efficacy could be due to several factors, from the dose and route of administration to the specifics of your animal model.
-
Troubleshooting Steps:
-
Dose and Dosing Frequency: You may need to increase the dose or the frequency of administration. A dose-response study is recommended to determine the optimal therapeutic dose for your specific model.
-
Bioavailability: If administering orally, consider that bioavailability may be a limiting factor. Intravenous or intraperitoneal administration will provide more consistent systemic exposure.
-
Target Engagement: Confirm that NHE1 is expressed and active in the target tissue of your animal model.
-
Pharmacokinetics: The compound may be cleared too rapidly in your specific animal strain. Consider performing a pilot pharmacokinetic study to determine the exposure profile.
-
Q: Are there any known adverse effects of NHE1 inhibitors in animal models?
A: While NHE1 inhibitors have shown promise in preclinical models, some adverse effects have been noted, particularly in clinical trials with other NHE1 inhibitors where cerebrovascular side effects were a concern.[2] In animal models, high doses may lead to off-target effects. It is crucial to conduct dose-finding studies to identify a therapeutic window with minimal side effects. Chronic inhibition of NHE1 in otherwise healthy animals appears to be well-tolerated and may even offer some protection against oxidative stress.[3]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Target | IC50 (nM) |
| Intracellular pH Recovery (pHi) | NHE1 | 6 |
| Human Platelet Swelling | NHE1 | 31 |
Data sourced from MedChemExpress and Boehringer Ingelheim's opnMe portal.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Unit |
| Cmax | Data not publicly available | - |
| AUC | Data not publicly available | - |
| t1/2 (Half-life) | Data not publicly available | - |
| Clearance | Data not publicly available | - |
| Volume of Distribution | Data not publicly available | - |
Experimental Protocols
Detailed Methodology: Oral Gavage in Mice
This protocol provides a general guideline for the oral administration of this compound.
-
Animal Preparation:
-
Weigh each mouse to calculate the precise dose volume.
-
Acclimatize the animals to handling for several days prior to the experiment to reduce stress.
-
Fasting may be required depending on the experimental design, but ensure access to water.
-
-
Formulation Preparation:
-
Prepare the this compound formulation (e.g., 10% DMSO in corn oil) fresh on the day of dosing.
-
Ensure the compound is fully dissolved. Gentle warming and vortexing can be used.
-
-
Administration Procedure:
-
Use an appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a ball-tip to prevent injury.[5]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
Insert the gavage needle into the side of the mouth and advance it slowly and gently along the roof of the mouth towards the esophagus. Do not force the needle.
-
Once the needle is in the correct position (you should not feel resistance), administer the solution slowly and steadily.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring:
-
Observe the animal for several minutes for any immediate signs of distress, such as choking or fluid coming from the nose.
-
Return the animal to its cage and monitor for any adverse effects over the next 24 hours.
-
Mandatory Visualizations
Signaling Pathway of NHE1 in Cardiac Hypertrophy
Caption: NHE1 signaling in cardiac hypertrophy.
Experimental Workflow for this compound Delivery Troubleshooting
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 3. Loss of NHE1 activity leads to reduced oxidative stress in heart and mitigates high-fat diet-induced myocardial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. instechlabs.com [instechlabs.com]
avoiding BI-9627 precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of BI-9627 in culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1)[1][2][3]. NHE1 is a transmembrane protein involved in regulating intracellular pH (pHi)[2]. Its inhibition is a subject of research in various pathological conditions, including cardiac ischemia-reperfusion injury and cancer[1][4]. This compound is used in both in vitro and in vivo studies to investigate the role of NHE1 in these processes[2].
Q2: I observed precipitation after adding my this compound stock solution to the culture medium. What is the likely cause?
A2: This is a common issue for hydrophobic compounds like this compound[5]. While this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), it has poor aqueous solubility[6][7]. When the concentrated DMSO stock is diluted into the aqueous environment of the culture medium, the compound can "crash out" of solution, leading to precipitation[5]. The final concentration of DMSO in the medium may be too low to keep the hydrophobic this compound dissolved[8].
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound for in vitro experiments[6][7]. It is capable of dissolving a wide range of compounds and is miscible with water[9]. However, it is crucial to use a final DMSO concentration in your culture that is non-toxic to your cells, typically below 0.5%[5].
Q4: How should I store my this compound stock solution?
A4: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C. MedChemExpress suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month[1][10]. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes[7]. As DMSO is hygroscopic (absorbs moisture), ensure the vials are tightly sealed to prevent dilution of your stock over time[11].
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Initial Preparation and Dilution
Issue: Precipitate forms immediately upon adding this compound stock to the culture medium.
Solutions:
-
Optimize Final DMSO Concentration: While aiming for the lowest possible DMSO concentration to minimize cytotoxicity (ideally <0.1%), a slightly higher concentration (up to 0.5%) might be necessary to maintain this compound solubility. Always include a vehicle control with the identical final DMSO concentration in your experiments to account for any solvent effects[5][9].
-
Stepwise Dilution Protocol: Avoid adding the high-concentration DMSO stock directly to the full volume of medium. Instead, perform a serial dilution in DMSO first to a lower concentration before the final dilution into the aqueous medium. An intermediate dilution into a small volume of complete medium (containing serum) can also be beneficial, as serum proteins can help solubilize the compound[5].
-
Enhance Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling[5]. This rapid and thorough mixing helps to avoid localized high concentrations of the compound that are prone to precipitation.
-
Pre-warm the Medium: Ensuring your culture medium is at 37°C before adding the inhibitor can improve the solubility of this compound[5].
Long-Term Culture Considerations
Issue: this compound precipitates over time during a long-term experiment.
Solutions:
-
Control for Media Evaporation: In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially pushing it beyond its solubility limit. Ensure proper humidification of your incubator and consider using culture plates with low-evaporation lids[9].
-
Minimize Temperature Fluctuations: Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may negatively impact compound solubility. Minimize the time your cultures are outside the incubator. For frequent observations, a microscope with a heated stage is recommended[5][9].
-
Maintain pH Stability: Use a well-buffered culture medium, such as one containing HEPES, to maintain a stable pH. Changes in pH can sometimes affect the solubility of a compound[5].
Data Presentation
This compound Solubility Data
| Solvent System | Solubility | Source |
| DMSO | 20 mg/mL | [6][7] |
| DMF | 10 mg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/mL | [6][7] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | [10] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [10] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
Note: The latter three formulations are primarily for in vivo use but demonstrate the use of co-solvents to improve solubility.
Experimental Protocols
Protocol 1: Recommended Dilution Method to Avoid Precipitation
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM). Ensure complete dissolution; gentle warming to 37°C or brief sonication can be used if necessary[10].
-
Create an Intermediate Dilution in DMSO: Before adding to your culture medium, dilute the high-concentration stock to a lower concentration (e.g., 1 mM) using 100% DMSO.
-
Prepare the Final Working Solution: Pre-warm your complete culture medium (containing serum) to 37°C. Gently vortex the medium while adding the required volume of the intermediate DMSO stock dropwise to achieve your final desired concentration. For example, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of the 1 mM intermediate stock to 1 mL of medium.
-
Final Visual Inspection: After dilution, visually inspect the medium for any signs of cloudiness or precipitation before adding it to your cells.
Protocol 2: Small-Scale Solubility Test in Your Culture Medium
This protocol helps determine the approximate maximum soluble concentration of this compound in your specific experimental conditions.
-
Prepare a Serial Dilution of this compound: In a 96-well plate, prepare a 2-fold serial dilution of your this compound intermediate stock (from Protocol 1) in your complete culture medium. Include a vehicle control (medium with the highest corresponding DMSO concentration).
-
Incubate: Incubate the plate under your standard culture conditions (e.g., 37°C, 5% CO2).
-
Observe for Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., immediately, 2, 6, and 24 hours). For a more sensitive assessment, you can check for micro-precipitates under a microscope[5].
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is the approximate maximum working concentration for your specific conditions[9].
Visualizations
Caption: Inhibition of NHE1 by this compound, disrupting intracellular pH regulation.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of the beneficial effect of NHE1 inhibitor in traumatic hemorrhage: inhibition of inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: BI-9627 Activity and Serum Interference
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the in vitro activity of BI-9627, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1).
Frequently Asked Questions (FAQs)
Q1: We are observing a higher IC50 value for this compound in our cell-based assays containing serum compared to the reported values. Why is this happening?
A1: This is an expected phenomenon due to the binding of this compound to serum proteins. It is known that this compound has a human plasma protein binding of 77.4%. In your cell culture medium, proteins in the serum (such as albumin and α1-acid glycoprotein) will bind to this compound, reducing the concentration of the free, unbound drug that is available to interact with its target, the NHE1 transporter on the cells. Consequently, a higher total concentration of this compound is required to achieve the same level of inhibition as in a low-serum or serum-free environment, resulting in an apparent increase in the IC50 value.
Q2: How can we quantify the impact of serum on this compound activity in our specific cell line and serum batch?
A2: To quantify the effect of serum, you can perform a dose-response experiment with this compound at varying concentrations of serum (e.g., 0.5%, 2%, 5%, 10% FBS or human serum). This will allow you to generate IC50 values for each serum concentration and observe the shift. It is also advisable to calculate the free fraction of this compound in your specific experimental conditions if you have the analytical capabilities.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[1] NHE1 is a transmembrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton (H+) for one extracellular sodium ion (Na+). By inhibiting NHE1, this compound prevents the extrusion of protons, leading to intracellular acidification, which can impact various cellular processes including cell proliferation, migration, and survival.
Q4: Are there any known off-target effects of this compound that could be influenced by serum?
A4: this compound is a highly selective inhibitor for NHE1, with over 30-fold selectivity against NHE2 and no measurable activity against NHE3. While serum protein binding is the primary factor influencing its apparent activity, it is good practice to consider potential non-specific interactions in your experimental setup. Running appropriate controls, as outlined in the troubleshooting guide, is crucial.
Troubleshooting Guides
Problem 1: High Variability in this compound Potency Between Experiments
-
Possible Cause: Inconsistent serum concentration or batch-to-batch variability in serum composition.
-
Troubleshooting Steps:
-
Standardize Serum Usage: Use a single, quality-controlled batch of serum for a set of comparative experiments.
-
Consistent Serum Concentration: Ensure the final concentration of serum in your assays is consistent across all wells and experiments.
-
Pre-Test New Serum Batches: Before starting a large-scale experiment, test new batches of serum to ensure they do not significantly alter the baseline response of your cells or the potency of this compound.
-
Problem 2: Unexpectedly Low Potency of this compound in High-Serum Assays
-
Possible Cause: High level of this compound binding to serum proteins, leading to a low free fraction of the compound.
-
Troubleshooting Steps:
-
Determine IC50 at Different Serum Levels: Conduct a dose-response curve for this compound in your assay with varying concentrations of serum to understand the magnitude of the IC50 shift.
-
Consider Serum-Free or Low-Serum Conditions: If experimentally feasible, perform initial screening or mechanistic studies in serum-free or low-serum (e.g., 0.5-2%) medium to determine the intrinsic activity of this compound.
-
Calculate Estimated Free Concentration: If the protein concentration of your serum is known, you can estimate the free concentration of this compound for a more accurate assessment of its potency.
-
Quantitative Data Summary
The following table summarizes the key quantitative data related to this compound and its interaction with serum proteins.
| Parameter | Value | Assay/Source |
| This compound IC50 (NHE1) | 6 nM | Intracellular pH recovery (pHi) assay |
| This compound IC50 (NHE1) | 31 nM | Human platelet swelling assay |
| Human Plasma Protein Binding | 77.4% | Pharmacokinetic studies |
Experimental Protocols
Intracellular pH (pHi) Recovery Assay for NHE1 Inhibition
This protocol is adapted for assessing the inhibitory activity of this compound on NHE1 by measuring the recovery of intracellular pH after an acid load.
Materials:
-
Cells expressing NHE1
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS) with and without Na+
-
NH4Cl
-
This compound
-
Fluorometric plate reader or microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash cells with HBSS and incubate with BCECF-AM (2 µM) in HBSS for 30 minutes at 37°C.
-
Wash: Wash cells twice with Na+-free HBSS to remove extracellular dye.
-
Baseline Reading: Measure baseline fluorescence at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
Acid Load: Induce an acid load by adding NH4Cl (20 mM) in Na+-free HBSS and incubate for 5 minutes.
-
Inhibitor Addition: Add varying concentrations of this compound in Na+-containing HBSS. Include a vehicle control.
-
pH Recovery: Immediately start recording the fluorescence ratio (490/440 nm) over time (e.g., every 30 seconds for 10-15 minutes) to monitor pHi recovery.
-
Data Analysis: Calculate the rate of pHi recovery for each concentration of this compound. Plot the rate of recovery against the log of the inhibitor concentration to determine the IC50 value.
Human Platelet Swelling Assay
This assay measures the inhibition of NHE1-mediated platelet swelling in response to an acid load.
Materials:
-
Freshly isolated human platelets
-
Tyrode's buffer (pH 7.4)
-
Sodium propionate (B1217596)
-
This compound
-
Platelet aggregometer or a plate reader capable of measuring light scattering.
Procedure:
-
Platelet Preparation: Isolate human platelets and resuspend them in Tyrode's buffer.
-
Inhibitor Incubation: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for 10 minutes at 37°C.
-
Induce Swelling: Induce platelet swelling by adding sodium propionate to create an intracellular acid load.
-
Monitor Swelling: Immediately monitor the change in light absorbance or scattering over time. A decrease in absorbance indicates platelet swelling.
-
Data Analysis: Determine the initial rate of swelling for each this compound concentration. Plot the rate of swelling against the log of the inhibitor concentration to calculate the IC50.
Visualizations
References
Validation & Comparative
BI-9627: A Potent and Selective NHE1 Inhibitor Validated by the Inactive Control BI-0054
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides an objective comparison of the potent and selective sodium-hydrogen exchanger isoform 1 (NHE1) inhibitor, BI-9627, against its structurally similar but inactive negative control, BI-0054. The data presented herein validates the on-target activity of this compound and provides essential experimental protocols and pathway information for researchers in cellular biology and drug discovery.
Data Presentation: Quantitative Comparison of this compound and BI-0054
The following tables summarize the inhibitory potency of this compound and its negative control, BI-0054, in key functional assays.
| Compound | Assay | Target | IC50 (nM) |
| This compound | Intracellular pH (pHi) Recovery | NHE1 | 6[1] |
| BI-0054 | Intracellular pH (pHi) Recovery | NHE1 | >10,000[1] |
| Compound | Assay | Target | IC50 (nM) |
| This compound | Human Platelet Swelling | NHE1 | 31[1] |
| BI-0054 | Human Platelet Swelling | NHE1 | Inactive |
Table 1: Comparative inhibitory activity of this compound and BI-0054 against NHE1 in an intracellular pH recovery assay.
Table 2: Inhibitory activity of this compound in a human platelet swelling assay. BI-0054, as a validated negative control, is inactive in this assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Intracellular pH (pHi) Recovery Assay
This assay measures the ability of a compound to inhibit the recovery of intracellular pH following an acid load, a process mediated by NHE1.
-
Cell Culture: Cells expressing NHE1 (e.g., fibroblasts or other suitable cell lines) are cultured to confluency on coverslips.
-
Dye Loading: The cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM, by incubation in a physiological salt solution.
-
Acidification: Intracellular acidification is induced by the ammonium (B1175870) prepulse technique. Cells are exposed to a solution containing NH4Cl, leading to an initial alkalinization followed by a rapid acidification upon removal of the NH4Cl in a sodium-free solution.
-
Inhibitor Treatment: The cells are then exposed to various concentrations of the test compounds (this compound or BI-0054) in a sodium-containing solution.
-
pH Recovery Measurement: The rate of intracellular pH recovery is monitored using a fluorescence spectrophotometer or microscope. The fluorescence ratio at different excitation wavelengths is used to calculate the intracellular pH.
-
Data Analysis: The initial rate of pH recovery is calculated and plotted against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the pH recovery rate.
Human Platelet Swelling Assay
This assay assesses the inhibitory effect of compounds on platelet swelling, a process dependent on NHE1 activity.
-
Platelet Isolation: Platelet-rich plasma (PRP) is obtained from fresh human blood by centrifugation.
-
Inhibitor Incubation: The PRP is incubated with various concentrations of the test compounds (this compound or BI-0054) or vehicle control.
-
Induction of Swelling: Platelet swelling is induced by a hypotonic shock or by agonists that activate NHE1.
-
Measurement of Swelling: The change in platelet volume or light scattering is measured over time using a spectrophotometer or a particle size analyzer.
-
Data Analysis: The extent of platelet swelling is quantified, and the percentage of inhibition by the compound is calculated. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
The following diagrams illustrate the NHE1 signaling pathway and the experimental workflow for validating NHE1 inhibitors.
Caption: NHE1 signaling pathway and points of intervention.
Caption: Workflow for validating this compound with a negative control.
Conclusion
The experimental data robustly demonstrates that this compound is a potent and selective inhibitor of NHE1. The use of the structurally related but inactive compound, BI-0054, as a negative control confirms that the observed effects of this compound are due to its specific on-target activity. This validation is crucial for the interpretation of experimental results and provides a solid foundation for further research into the therapeutic potential of NHE1 inhibition in various pathological conditions, including cardiovascular diseases and inflammation. The provided protocols and pathway diagrams serve as valuable resources for scientists investigating the role of NHE1 in cellular physiology and disease.
References
Cross-Validation of BI-9627 Results with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor BI-9627 with genetic knockout models of its target, the Na+/H+ Exchanger isoform 1 (NHE1). The data presented herein demonstrates a strong correlation between the effects of this compound and the phenotype observed in NHE1 knockout animals, providing robust validation of this compound's on-target activity.
Introduction to this compound and NHE1
This compound is a potent and highly selective inhibitor of the ubiquitously expressed transmembrane ion channel, Na+/H+ Exchanger isoform 1 (NHE1). NHE1 plays a crucial role in the regulation of intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion. Under pathological conditions such as cardiac ischemia, hyperactivity of NHE1 can lead to intracellular sodium and subsequent calcium overload, contributing to cellular injury.
Genetic knockout models, specifically NHE1 null mice (Nhe1-/-), provide a powerful tool to study the physiological and pathophysiological roles of this exchanger. By comparing the effects of this compound with the phenotype of NHE1 knockout mice, we can validate that the pharmacological effects of this compound are indeed mediated through the inhibition of NHE1.
Comparative Data: this compound vs. NHE1 Knockout
The following tables summarize the key comparative data from studies utilizing this compound (and other selective NHE1 inhibitors) and NHE1 knockout models in the context of cardiac ischemia-reperfusion (I/R) injury and cardiac hypertrophy.
Cardioprotection in Ischemia-Reperfusion Injury
| Parameter | This compound / Selective NHE1 Inhibitor | NHE1 Knockout (Nhe1-/-) Mouse | Reference |
| Infarct Size | Significantly reduced | Significantly reduced | [1][2] |
| Left Ventricular Developed Pressure (LVDP) | Improved recovery post-I/R | Significantly better recovery compared to wild-type | [1][3] |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Attenuated increase post-I/R | Significantly lower increase compared to wild-type | [1][3] |
| Intracellular Na+ Concentration | Prevents overload during I/R | Baseline levels may be altered; prevents further increase during I/R | [4][5] |
| Intracellular Ca2+ Concentration | Attenuates overload during I/R | Reduced Ca2+ overload during I/R | [4][6] |
Effects on Cardiac Hypertrophy
| Parameter | This compound / Selective NHE1 Inhibitor | NHE1 Knockout (Nhe1-/-) Mouse | Reference |
| Heart Weight to Body Weight Ratio | Reduced in hypertrophy models | Resistant to pressure overload-induced hypertrophy | [7][8] |
| Cardiomyocyte Size | Reduced in hypertrophy models | Smaller cardiomyocytes in response to hypertrophic stimuli | [7] |
| Cardiac Fibrosis | Attenuated in hypertrophy models | Reduced interstitial fibrosis in response to hypertrophic stimuli | [7] |
| Echocardiographic Parameters (e.g., Wall Thickness) | Improved in hypertrophy models | Preserved ventricular dimensions under hypertrophic stress | [7][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by NHE1 inhibition and the general workflow for investigating the effects of this compound and NHE1 knockout in a cardiac ischemia-reperfusion model.
NHE1 Signaling in Ischemia-Reperfusion Injury
Caption: NHE1 signaling cascade during cardiac ischemia-reperfusion injury.
Experimental Workflow for I/R Studies
Caption: Workflow for comparing this compound and NHE1 knockout in an ex vivo I/R model.
Detailed Experimental Protocols
Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion
-
Animal Preparation: Male Sprague-Dawley rats (for pharmacological studies) or wild-type and Nhe1-/- mice are anesthetized with sodium pentobarbital.
-
Heart Isolation: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure. A balloon-tipped catheter is inserted into the left ventricle to measure cardiac function.
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
-
Ischemia: Global ischemia is induced by stopping the perfusion for a specified duration (e.g., 30-40 minutes).
-
Reperfusion: Perfusion is restored for a set period (e.g., 60-120 minutes). This compound or vehicle is included in the perfusate during the reperfusion period in pharmacological studies.
-
Data Acquisition: Left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP) are continuously recorded.
-
Infarct Size Measurement: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the total ventricular area.
Measurement of Intracellular Calcium Concentration
-
Cardiomyocyte Isolation: Ventricular myocytes are isolated from adult rat or mouse hearts by enzymatic digestion.
-
Dye Loading: Isolated myocytes are incubated with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM) in a physiological buffer.
-
Imaging: The dye-loaded cells are placed on the stage of an inverted microscope equipped with a fluorescence imaging system.
-
Data Acquisition: Cells are field-stimulated to elicit contractions, and changes in intracellular calcium are recorded by measuring the fluorescence intensity at different excitation wavelengths. The ratio of fluorescence intensities is used to calculate the intracellular calcium concentration.
-
Experimental Conditions: To mimic ischemia-reperfusion, cells can be subjected to simulated ischemic conditions (e.g., hypoxia, low pH, glucose deprivation) followed by a return to normal buffer.
Western Blot for ERK1/2 Phosphorylation
-
Tissue Homogenization: Frozen heart tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
Conclusion
The data from genetic knockout models of NHE1 strongly corroborates the findings from pharmacological studies using the selective inhibitor this compound. Both approaches demonstrate that inhibition of NHE1 is a potent cardioprotective strategy in the context of ischemia-reperfusion injury and pathological cardiac hypertrophy. This cross-validation provides a high degree of confidence in the on-target effects of this compound and supports its further investigation as a potential therapeutic agent for cardiovascular diseases.
References
- 1. Mice with a null mutation in the NHE1 Na+-H+ exchanger are resistant to cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of ischemia and reperfusion times on myocardial infarct size in mice in vivo [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Changes in cellular Ca2+ and Na+ regulation during the progression towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE ROLE OF INTRACELLULAR SODIUM (Na+) IN THE REGULATION OF CALCIUM (Ca2+)-MEDIATED SIGNALING AND TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Elevated myocardial Na+/H+ exchanger isoform 1 activity elicits gene expression that leads to cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of BI-9627 and Amiloride Derivatives in Preclinical Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and therapeutic candidates is paramount. This guide provides a detailed, data-driven comparison of BI-9627 and various amiloride (B1667095) derivatives, focusing on their mechanisms of action, target selectivity, and potential therapeutic applications.
This compound has emerged as a highly potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a key regulator of intracellular pH with significant implications in cardiovascular diseases.[1][2][3] Amiloride, a potassium-sparing diuretic, and its derivatives present a more complex pharmacological profile, with activities spanning across epithelial sodium channels (ENaC), urokinase-type plasminogen activator (uPA), and to a lesser extent, NHE1.[4][5][6][7] This guide will dissect the available preclinical data to offer a clear comparison of these compounds.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and representative amiloride derivatives, highlighting their potency against their primary targets.
| Compound | Primary Target(s) | IC50 | Secondary Target(s) | Key Therapeutic Area (Preclinical) | Reference(s) |
| This compound | NHE1 | 6 nM (pHi recovery assay) 31 nM (human platelet swelling assay) | >30-fold selectivity against NHE2; inactive at NHE3 | Ischemia-reperfusion injury, Cardiac hypertrophy | [1][2][3] |
| Amiloride | ENaC | ~0.1 µM | NHE1, uPA (moderate) | Diuretic, Hypertension | [4][5] |
| 5-(N,N-Hexamethylene)amiloride (HMA) | NHE | More potent than amiloride (specific IC50 not provided in search results) | uPA, SERCA (induces ER stress) | Cancer (apoptosis induction) | [8][9] |
| Amiloride Derivative 15 (2-benzofuranyl derivative) | uPA | Improved potency over amiloride (specific IC50 not provided in search results) | Minimal diuretic and anti-kaliuretic effects | Cancer (anti-metastatic) | [4] |
Mechanism of Action and Signaling Pathways
This compound: As a selective NHE1 inhibitor, this compound's primary mechanism involves blocking the exchange of intracellular protons for extracellular sodium ions.[1] This action is crucial in preventing intracellular calcium overload and subsequent cellular damage, particularly in the context of cardiac ischemia-reperfusion injury.[2][10] The inhibition of NHE1 by this compound has been shown to be cardioprotective, attenuating myocardial remodeling and heart failure in preclinical models.[3][10]
Caption: Signaling pathway of this compound in cardioprotection.
Amiloride and its Derivatives: Amiloride primarily targets ENaC in the kidneys, leading to its diuretic effect.[5][6][7][11] However, its derivatives have been engineered to target other pathways. For instance, certain derivatives show enhanced inhibitory activity against uPA, a serine protease implicated in cancer cell invasion and metastasis.[4][9] Other derivatives, like HMA, can induce apoptosis in cancer cells by disrupting calcium homeostasis through a mechanism likely involving the inhibition of SERCA pumps in the endoplasmic reticulum, leading to ER stress.[8] This cytotoxic effect is reported to be independent of NHE inhibition.[8]
Caption: Diverse mechanisms of amiloride derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound and amiloride derivatives.
1. Intracellular pH (pHi) Recovery Assay (for NHE1 Inhibition):
-
Objective: To measure the potency of compounds in inhibiting NHE1 activity.
-
Methodology:
-
Cells expressing NHE1 (e.g., human platelets or NHE1-transfected cell lines) are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
The cells are then subjected to an acid load, typically by a brief exposure to an ammonium (B1175870) chloride prepulse, which causes a rapid drop in intracellular pH.
-
The recovery of pHi back to baseline, which is mediated by NHE1 activity, is monitored by measuring the change in fluorescence over time.
-
The assay is performed in the presence of varying concentrations of the test compound (e.g., this compound).
-
The rate of pHi recovery is calculated, and the IC50 value is determined by plotting the inhibition of recovery rate against the compound concentration.
-
2. Human Platelet Swelling Inhibition (hPSA) Assay (for NHE1 Inhibition):
-
Objective: To assess the functional inhibition of NHE1 in a physiological context.
-
Methodology:
-
Isolated human platelets are suspended in a low-sodium medium.
-
The addition of a sodium-containing solution creates a gradient that drives sodium influx through NHE1, leading to osmotic swelling of the platelets.
-
Platelet swelling is measured as a change in light absorbance or scattering over time.
-
The assay is conducted with different concentrations of the inhibitor.
-
The IC50 is calculated based on the concentration-dependent inhibition of platelet swelling.
-
3. Urokinase Plasminogen Activator (uPA) Inhibition Assay:
-
Objective: To determine the inhibitory activity of compounds against uPA.
-
Methodology:
-
A chromogenic or fluorogenic substrate specific for uPA is used.
-
Recombinant human uPA is incubated with the test compound at various concentrations.
-
The substrate is added, and the enzymatic reaction is allowed to proceed.
-
The rate of substrate cleavage is measured by monitoring the change in absorbance or fluorescence.
-
The IC50 value is determined from the dose-response curve of enzyme inhibition.
-
Caption: Workflow for key inhibitory assays.
Conclusion
This compound stands out as a highly potent and selective tool for investigating the role of NHE1, particularly in the context of cardiovascular research. Its well-defined mechanism of action and favorable pharmacokinetic profile make it a strong candidate for further development. Amiloride and its derivatives, in contrast, offer a broader spectrum of biological activities. While their effects on NHE are generally less potent than this compound, their utility in targeting ENaC for diuretic purposes is well-established. Furthermore, the development of amiloride derivatives with potent anti-cancer activities, through mechanisms such as uPA inhibition and induction of ER stress, highlights the versatility of this chemical scaffold. The choice between this compound and an amiloride derivative will ultimately depend on the specific research question and the desired therapeutic target. For studies focused on selective NHE1 inhibition, this compound is the superior choice. For broader inquiries into sodium channel modulation or for exploring novel anti-cancer strategies, amiloride derivatives provide a rich and diverse chemical toolbox.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amiloride - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amiloride derivatives(Boehringer Ingelheim) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NHE-1: still a viable therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of BI-9627 Across Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Sodium-Hydrogen Exchanger isoform 1 (NHE1) inhibitor, BI-9627, and its performance in various cell lines. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying signaling pathways.
This compound is a potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE1), a transmembrane protein crucial for regulating intracellular pH (pHi).[1][2] Dysregulation of NHE1 activity is implicated in various pathologies, including cancer, where it contributes to an alkaline intracellular environment that favors proliferation, migration, and resistance to therapy.[2][3][4] This guide offers a comparative analysis of this compound's effects across different cell lines, providing valuable insights for its application in preclinical research.
Potency and Selectivity of this compound
This compound exhibits high potency against NHE1, with reported half-maximal inhibitory concentration (IC50) values of 6 nM in an intracellular pH recovery assay and 31 nM in a human platelet swelling assay.[1] A key advantage of this compound is its significant selectivity for NHE1 over other NHE isoforms, such as NHE2 and NHE3.[1] This selectivity is crucial for minimizing off-target effects and for precisely dissecting the role of NHE1 in cellular processes.
Comparative Performance of this compound in Different Cell Lines
The efficacy of an NHE1 inhibitor can vary between different cell types, often correlating with the expression level and functional importance of NHE1 in that specific cell line. While a comprehensive head-to-head comparison of this compound across a wide panel of cell lines in a single study is not publicly available, the existing data and studies on other NHE1 inhibitors, such as cariporide (B1668443), provide valuable insights into the expected performance of this compound.
Key Considerations for Cell Line-Specific Effects:
-
NHE1 Expression Levels: The abundance of NHE1 protein on the cell surface can differ significantly between cell lines. This variation in expression is a primary determinant of a cell's sensitivity to NHE1 inhibition.
-
Cancer Type and Subtype: Different cancers exhibit varying degrees of reliance on NHE1 for their survival and progression. For instance, highly metastatic and drug-resistant cancer cells often show elevated NHE1 expression and activity.[3]
-
Tumor Microenvironment: The acidic tumor microenvironment can influence the activity of NHE1 and the efficacy of its inhibitors.[4][5]
| Cell Line/Model | Anticipated Effect of this compound | Rationale/Supporting Evidence |
| Drug-Resistant Cancer Cells (e.g., MCF-7/ADR) | High sensitivity | Studies on the NHE1 inhibitor cariporide have shown that drug-resistant breast cancer cells have significantly higher NHE1 expression compared to their drug-sensitive counterparts. Inhibition of NHE1 in these cells can re-sensitize them to chemotherapeutic agents like doxorubicin (B1662922).[3] |
| Metastatic Cancer Cells (e.g., MDA-MB-231) | Inhibition of migration and invasion | NHE1 activity is crucial for the cellular processes that drive metastasis, including cell migration and invasion.[6] |
| Cardiomyocytes | Cardioprotective effects | NHE1 is a key player in the damage that occurs during ischemia-reperfusion injury in the heart.[1] |
| Platelets | Inhibition of swelling | The human platelet swelling assay is a functional measure of NHE1 activity.[1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to design relevant experiments, it is essential to visualize the involved signaling pathways and experimental workflows.
NHE1 Signaling Pathway and the Impact of this compound
The following diagram illustrates the central role of NHE1 in maintaining intracellular pH and how its inhibition by this compound can impact downstream cellular processes.
Figure 1: Mechanism of NHE1 and its inhibition by this compound.
General Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a given cell line.
Figure 2: A generalized workflow for testing this compound in vitro.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to evaluate the effects of this compound.
Measurement of Intracellular pH (pHi) using BCECF-AM
This assay is fundamental for directly assessing the inhibitory effect of this compound on NHE1 activity.
Materials:
-
Cells of interest
-
This compound
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Nigericin (for calibration)
-
High potassium buffer (for calibration)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with BCECF-AM (typically 1-5 µM in HBSS) for 30-60 minutes at 37°C.
-
Wash: Wash the cells twice with HBSS to remove extracellular dye.
-
Treatment: Add this compound at various concentrations to the cells and incubate for the desired time.
-
Induction of Acid Load: Induce an intracellular acid load, for example, by the ammonium (B1175870) prepulse method (incubation with NH4Cl followed by its removal).
-
Measurement of pHi Recovery: Monitor the recovery of intracellular pH by measuring the ratio of BCECF fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at a single wavelength (e.g., 535 nm). The rate of pHi recovery is indicative of NHE1 activity.
-
Calibration: At the end of the experiment, generate a calibration curve by incubating the cells in high potassium buffers of known pH in the presence of the protonophore nigericin. This allows for the conversion of fluorescence ratios to absolute pHi values.
Cell Viability and Proliferation Assays (MTT/WST-1)
These colorimetric assays are used to assess the impact of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
MTT Assay: After incubation, add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at a wavelength of approximately 570 nm.
-
WST-1 Assay: Measure the absorbance at a wavelength of approximately 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the IC50 value for cell viability/proliferation.
Conclusion
This compound is a highly potent and selective NHE1 inhibitor with significant potential as a research tool and therapeutic agent. Its efficacy is expected to be cell-line dependent, influenced by factors such as NHE1 expression and the specific cellular context. The provided experimental protocols and workflow diagrams offer a framework for the systematic and comparative analysis of this compound in various cell lines, which will be crucial for elucidating its full therapeutic potential. Further head-to-head comparative studies across a broad panel of cell lines are warranted to build a more comprehensive understanding of its activity profile.
References
- 1. opnme.com [opnme.com]
- 2. NHE-1: a promising target for novel anti-cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased NHE1 expression is targeted by specific inhibitor cariporide to sensitize resistant breast cancer cells to doxorubicin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Sodium Hydrogen Exchanger 1 in Dysregulation of Proton Dynamics and Reprogramming of Cancer Metabolism as a Sequela - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of BI-9627: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel sodium-hydrogen exchanger isoform 1 (NHE1) inhibitor, BI-9627, with other NHE1 inhibitors that have been investigated for cardioprotection. By presenting key preclinical and clinical data, detailed experimental protocols, and visualizing the underlying signaling pathways, this guide aims to facilitate an objective assessment of the translational potential of this compound's findings in the context of treating myocardial ischemia-reperfusion injury.
Executive Summary
This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a critical mediator of cellular damage during myocardial ischemia-reperfusion injury. Preclinical studies have demonstrated its significant cardioprotective effects. This guide compares this compound with other notable NHE1 inhibitors—Cariporide (B1668443), Eniporide (B1671292), and Zoniporide (B1240234)—which have undergone clinical evaluation. While these earlier agents showed promise in preclinical models, they ultimately failed in large-scale clinical trials due to a lack of efficacy or safety concerns. By examining the available data, this guide highlights the key attributes of this compound that may influence its future translational success.
Comparative Efficacy and Potency of NHE1 Inhibitors
The following tables summarize the available quantitative data for this compound and its key comparators. This data is compiled from various preclinical and clinical studies and is intended to provide a comparative overview of their potency and efficacy.
Table 1: In Vitro Potency of NHE1 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Selectivity | Reference |
| This compound | NHE1 | Intracellular pH (pHi) Recovery | 6 | >30-fold vs. NHE2; Inactive at NHE3 | [1] |
| Human Platelet Swelling | 31 | [1] | |||
| Cariporide | NHE1 | Myocardial Cells | 100 - 1000 | Selective for NHE1 | [2] |
| Zoniporide | NHE1 | Human NHE1-expressing fibroblasts (22Na+ uptake) | 14 | >150-fold vs. other NHE isoforms | |
| Human Platelet Swelling | 59 | ||||
| Rat Ventricular Myocytes (H+ efflux) | 73 | [3] | |||
| Rat Platelet Swelling | 67 | [3] | |||
| Eniporide | NHE1 | - | - | Selective for NHE1 | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across studies.
Table 2: Preclinical Cardioprotective Effects of NHE1 Inhibitors
| Compound | Animal Model | Key Findings | Reference |
| This compound | Langendorff isolated perfused rat heart (ischemia-reperfusion) | Significantly prevented the increase in left-ventricular end-diastolic pressure. | |
| Coronary artery-ligated rats (myocardial infarction) | Attenuated decreases in left ventricular end-systolic pressure and increases in LVEDP. | ||
| Cariporide | Rat in vivo (coronary artery occlusion/reperfusion) | Reduced infarct size from 34±4% to 9±2% (%AAR) and ventricular fibrillation from 45% to 0%. | [2] |
| Zoniporide | Isolated rabbit heart (Langendorff, ischemia-reperfusion) | Elicited a concentration-dependent reduction in infarct size (EC50 = 0.25 nM); at 50 nM, reduced infarct size by 83%. | [5] |
| Anesthetized rabbits (in vivo, ischemia-reperfusion) | Elicited a dose-dependent reduction in infarct size (ED50 = 0.45 mg/kg/h). | [5] | |
| Rat isolated working heart (hypothermic storage/reperfusion) | Concentration-dependently improved recovery of cardiac function. | [6] |
Table 3: Overview of Clinical Trial Outcomes for Comparator NHE1 Inhibitors
| Compound | Clinical Trial(s) | Indication | Key Outcomes | Reason for Failure | Reference |
| Cariporide | GUARDIAN, EXPEDITION | Acute Coronary Syndromes, Coronary Artery Bypass Grafting (CABG) | GUARDIAN: No overall benefit, but suggested benefit in a subgroup of high-risk CABG patients. EXPEDITION: Increased risk of stroke at higher doses, leading to trial termination. | Lack of overall efficacy, safety concerns (increased stroke risk). | [7] |
| Eniporide | ESCAMI | Acute Myocardial Infarction | Did not limit infarct size or improve clinical outcome. | Lack of efficacy. | [4][8] |
| Zoniporide | - | Perioperative cardiovascular events in vascular surgery | Failed to demonstrate efficacy in reducing a composite cardiovascular endpoint. | Lack of efficacy. |
Signaling Pathways in Myocardial Ischemia-Reperfusion Injury and NHE1 Inhibition
The following diagram illustrates the central role of NHE1 in the pathophysiology of myocardial ischemia-reperfusion injury and the mechanism by which its inhibition is proposed to be cardioprotective.
Caption: NHE1 signaling cascade in ischemia-reperfusion injury.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Langendorff Isolated Perfused Heart Model for Ischemia-Reperfusion Injury
Objective: To assess the cardioprotective effects of a compound on an isolated heart subjected to controlled ischemia and reperfusion.
Materials:
-
Male Wistar rats (250-300g)
-
Heparin (1000 IU/mL)
-
Pentobarbital (B6593769) sodium (60 mg/mL)
-
Krebs-Henseleit buffer (KHB), gassed with 95% O2 / 5% CO2
-
Langendorff apparatus
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the rat with pentobarbital sodium (60 mg/kg, IP) and administer heparin (1000 IU/kg, IV).
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold KHB.
-
Mount the heart on the Langendorff apparatus via aortic cannulation.
-
Initiate retrograde perfusion with oxygenated KHB at a constant pressure (e.g., 80 mmHg) and temperature (37°C).
-
Insert a balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and end-diastolic pressure (LVEDP).
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Introduce the test compound (e.g., this compound) or vehicle into the perfusate for a specified pre-treatment period.
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Initiate reperfusion with the same perfusate (with or without the test compound) for a specified duration (e.g., 120 minutes).
-
Continuously record cardiac function parameters (LVDP, LVEDP, heart rate, coronary flow) throughout the experiment.
-
At the end of reperfusion, the heart can be processed for infarct size measurement (e.g., TTC staining).
Human Platelet Swelling Assay for NHE1 Inhibition
Objective: To determine the inhibitory potency of a compound on NHE1 activity in human platelets by measuring changes in cell volume.
Materials:
-
Freshly drawn human blood from healthy volunteers
-
Acid-citrate-dextrose (ACD) anticoagulant
-
Platelet-rich plasma (PRP)
-
Tyrode's buffer
-
Test compound at various concentrations
-
Spectrophotometer or plate reader capable of measuring light scattering
Procedure:
-
Collect human blood into tubes containing ACD.
-
Prepare PRP by centrifugation at a low speed (e.g., 200 x g) for 15 minutes.
-
Isolate platelets from the PRP by further centrifugation and resuspend them in Tyrode's buffer.
-
Pre-incubate the platelet suspension with various concentrations of the test compound or vehicle for a specified time at 37°C.
-
Induce platelet swelling by creating an acid load, for example, by adding a weak acid or using a nigericin-based method to clamp intracellular pH at an acidic level.
-
Monitor the change in platelet volume over time by measuring the decrease in light absorbance or scattering at a specific wavelength (e.g., 600 nm).
-
Calculate the rate of swelling for each concentration of the test compound.
-
Determine the IC50 value by plotting the inhibition of the swelling rate against the compound concentration.
Intracellular pH (pHi) Recovery Assay for NHE1 Inhibition
Objective: To measure the inhibitory effect of a compound on NHE1-mediated recovery of intracellular pH from an acid load.
Materials:
-
Cultured cells expressing NHE1 (e.g., fibroblasts, cardiomyocytes)
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Ammonium (B1175870) chloride (NH4Cl) solution
-
Sodium-free buffer
-
Sodium-containing buffer
-
Test compound at various concentrations
-
Fluorescence microscope or plate reader with ratiometric capabilities
Procedure:
-
Load the cells with the fluorescent pH indicator BCECF-AM.
-
Induce an acid load using the ammonium prepulse technique:
-
Expose the cells to a solution containing NH4Cl, which causes an initial intracellular alkalinization followed by a rapid acidification upon removal of the NH4Cl.
-
-
After acid loading, perfuse the cells with a sodium-free buffer to inhibit NHE1 activity and establish a stable acidic baseline.
-
Initiate pHi recovery by switching to a sodium-containing buffer in the presence of various concentrations of the test compound or vehicle.
-
Monitor the change in intracellular pH over time by measuring the ratio of BCECF fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm).
-
Calculate the initial rate of pHi recovery for each condition.
-
Determine the IC50 value by plotting the inhibition of the pHi recovery rate against the compound concentration.
Discussion and Future Outlook
The preclinical data for this compound are promising, demonstrating high potency and selectivity for NHE1, as well as significant cardioprotective effects in relevant animal models.[1] A key differentiator for this compound may lie in its pharmacokinetic and safety profile. The failures of previous NHE1 inhibitors in clinical trials were not solely due to a lack of efficacy but also to safety concerns, such as the increased risk of stroke observed with Cariporide.[7] The development of this compound has reportedly focused on achieving a profile suitable for chronic dosing with low drug-drug interaction potential.
The translational potential of this compound will depend on several factors:
-
Demonstration of a superior safety profile: Thorough preclinical toxicology studies and carefully designed Phase I clinical trials will be crucial to establish a safety window that avoids the adverse effects seen with previous NHE1 inhibitors.
-
Confirmation of efficacy in more clinically relevant models: While the Langendorff model is a valuable tool, efficacy in in vivo models of myocardial infarction in larger animals with comorbidities would provide stronger evidence for its translational potential.
-
Appropriate clinical trial design: Lessons learned from the failures of the GUARDIAN, EXPEDITION, and ESCAMI trials should inform the design of future clinical studies for this compound. This includes patient selection, timing of drug administration, and definition of endpoints.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Effects and interaction, of cariporide and preconditioning on cardiac arrhythmias and infarction in rat in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical role of the STAT3 pathway in the cardioprotective efficacy of zoniporide in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction - American College of Cardiology [acc.org]
Safety Operating Guide
Navigating the Disposal of BI-9627: A Guide for Laboratory Professionals
Researchers and scientists handling BI-9627, a potent sodium-hydrogen exchanger isoform 1 (NHE1) inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. While specific disposal protocols for this compound are not publicly available, this guide provides a framework for its proper disposal based on general principles of chemical waste management.
Immediate Safety and Handling
Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedures: A Step-by-Step Approach
The proper disposal of chemical waste is a regulated process that requires careful consideration. The following steps outline a general procedure that should be adapted to comply with local and institutional regulations.
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound disposal was not found, always refer to the manufacturer's SDS for any chemical. This document provides critical information on physical and chemical properties, hazards, and handling precautions.
-
Segregation of Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office. Improper mixing can lead to hazardous reactions.
-
Labeling: Clearly label the waste container with the chemical name ("this compound"), concentration, and any known hazards.
-
Containerization: Use a compatible, leak-proof container for waste collection. Ensure the container is securely sealed.
-
Contact a Certified Waste Disposal Service: The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's EHS office will have established procedures for this.
-
Documentation: Maintain a detailed record of the waste, including the amount and date of disposal.
General Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the disposal of laboratory chemicals. This logical process is designed to ensure that all safety and regulatory aspects are considered.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) office for specific procedures and comply with all local, state, and federal regulations regarding chemical waste disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
